[1,1'-Biphenyl]-3,3'-dicarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJNOUAWHQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362679 | |
| Record name | 3,3'-Dicyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36852-02-5 | |
| Record name | 3,3'-Dicyanobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
[1,1'-Biphenyl]-3,3'-dicarbonitrile molecular weight
Technical Monograph: [1,1'-Biphenyl]-3,3'-dicarbonitrile
Part 1: Executive Summary
[1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 36852-02-5) is a symmetric, functionalized biphenyl scaffold critical to the development of Metal-Organic Frameworks (MOFs), liquid crystals, and pharmaceutical intermediates. Its precise molecular weight of 204.23 g/mol serves as the fundamental stoichiometric anchor for downstream derivatization, particularly in the synthesis of tetrazole-based bioisosteres used in sartans (angiotensin II receptor antagonists) and novel PD-1/PD-L1 inhibitors.[1]
This guide provides a definitive technical analysis of the molecule, moving beyond basic physical constants to establish a self-validating synthesis and characterization workflow designed for high-purity applications.[1][2]
Part 2: Chemical Identity & Physical Properties
The following data constitutes the "Golden Standard" for identification. Any deviation from these physicochemical parameters during QC suggests impurity (e.g., homocoupling side products or residual catalyst).[1]
| Parameter | Value | Technical Note |
| Molecular Weight | 204.23 g/mol | Monoisotopic Mass: 204.0687 Da |
| Molecular Formula | Degree of Unsaturation: 11 | |
| CAS Number | 36852-02-5 | - |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates oxidation or nitro- impurities |
| Melting Point | 200–201 °C | Sharp transition required for >98% purity |
| Solubility | DMSO, DMF, hot Acetonitrile | Poor solubility in water/alcohols limits aqueous workup |
| Symmetry Point | High symmetry simplifies NMR signals (see Section 4) |
Part 3: Synthesis & Production Strategy
The Causality of Method Selection
While historical methods utilize the Ullmann coupling of 3-bromobenzonitrile (requiring stoichiometric copper and high temperatures), modern drug development demands Suzuki-Miyaura Coupling .[1]
-
Why? The Ullmann reaction often leads to difficult-to-remove copper residues (toxic in biological assays) and lower yields due to reductive dehalogenation.[1][2]
-
The Solution: A Palladium-catalyzed cross-coupling between 3-cyanophenylboronic acid and 3-bromobenzonitrile ensures regioselectivity, mild conditions, and easier purification.
Protocol: Pd-Catalyzed Cross-Coupling
Reagents:
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
) to prevent homocoupling of the boronic acid (oxidative dimerization).[1][2] -
Solvation: Add degassed 1,4-Dioxane and the aqueous base.
-
Activation: Heat the mixture to 90 °C for 12 hours. The color will shift from orange-red to black (active Pd(0) species).[1][2]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute filtrate with EtOAc and wash with brine.[1][2]
-
Purification: Recrystallize from hot Ethanol/Acetonitrile. Column chromatography is rarely needed if stoichiometry is precise.[1][2]
Visualization: Synthesis Logic Flow
Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling pathway for high-purity synthesis.
Part 4: Analytical Validation (Self-Validating System)
To ensure the material is suitable for drug development (e.g., as a scaffold for PD-1 inhibitors), you must validate both the mass and the structural symmetry.
Mass Spectrometry (MS) - The Primary Check
-
Expected Signal:
-
Failure Mode: A peak at 154 m/z indicates unreacted biphenyl (loss of CN groups - rare) or starting material contamination (bromobenzonitrile ~181 m/z).[1][2]
Nuclear Magnetic Resonance ( -NMR) - The Symmetry Check
Due to the
-
Solvent:
or .[1][2] -
Diagnostic Signals:
- 7.9 - 8.0 ppm (Singlet, 2H): The proton at position 2 (sandwiched between the phenyl ring and the nitrile). This is the most deshielded proton.[1][2]
- 7.8 ppm (Doublet, 2H): Protons at position 4 (ortho to nitrile).[1]
- 7.7 ppm (Doublet, 2H): Protons at position 6 (ortho to phenyl ring).[1]
- 7.6 ppm (Triplet, 2H): Proton at position 5 (meta).[1][3]
-
Validation: If the integration ratio is not 1:1:1:1 (representing 2H each), the symmetry is broken, indicating a regioisomer contaminant (e.g., 3,4'-dicarbonitrile).
Visualization: QA/QC Decision Tree
Caption: Figure 2. Analytical workflow for validating molecular weight and isomeric purity.
Part 5: Applications in Drug Development
Bioisosteric Replacement
The 3,3'-dicarbonitrile moiety is a direct precursor to bis-tetrazoles .[1][2] In medicinal chemistry, the nitrile group is often converted to a tetrazole (using
-
Benefit: Tetrazoles have a similar pKa to carboxylic acids but are more lipophilic and metabolically stable, improving oral bioavailability of the drug candidate.[1]
PD-1/PD-L1 Inhibitors
Recent research utilizes non-symmetrical biphenyl scaffolds.[1][2] However, the 3,3'-dicarbonitrile serves as a vital reference standard and starting block for synthesizing
References
-
BenchChem. (n.d.).[1][2] [1,1'-Biphenyl]-3,3'-dicarbonitrile Product Data. Retrieved from
-
ChemicalBook. (2025).[1][2] BIPHENYL-3,3'-DICARBONITRILE Properties and Suppliers. Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: [1,1'-Biphenyl]-3-carbonitrile (Structural Analog Data). National Library of Medicine.[1][2] Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1,1'-Biphenyl, 3,3'-dichloro- (Precursor Data). NIST Chemistry WebBook.[1][2][4] Retrieved from [1]
-
Guzman-Martinez, A., et al. (2024).[1][2] Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PubMed Central.[1][2] Retrieved from [1]
Sources
Technical Guide: Solubility Profile & Solvent Selection for [1,1'-Biphenyl]-3,3'-dicarbonitrile
The following technical guide is structured as an advanced operational resource for researchers and process chemists. It synthesizes physicochemical principles with practical laboratory protocols to address the solubility challenges associated with [1,1'-Biphenyl]-3,3'-dicarbonitrile .
Executive Summary & Physicochemical Baseline
[1,1'-Biphenyl]-3,3'-dicarbonitrile (3,3'-Dicyanobiphenyl) is a rigid, aromatic linker widely utilized in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its solubility behavior is governed by the competition between the strong
Unlike its 4,4'-isomer, the 3,3'-substitution pattern introduces a "kink" in the molecular geometry, slightly disrupting crystal packing energy and generally offering better solubility profiles in polar aprotic solvents compared to linear para-isomers.
Core Physicochemical Data
| Property | Value | Operational Implication |
| Molecular Formula | Aromatic, nitrogen-rich.[1][2] | |
| Molecular Weight | 204.23 g/mol | Moderate size, non-volatile. |
| Melting Point | 200–201 °C | High thermal stability; requires high-boiling solvents for recrystallization. |
| Polarity | Moderate-High | Insoluble in non-polar alkanes; soluble in polar aprotics. |
| Appearance | White to Off-white Solid | Color changes often indicate impurities (e.g., oxidation products). |
Solubility Profile & Solvent Compatibility
The following classification is derived from empirical structural analysis and standard solubility parameters (Hansen Solubility Parameters).
Class A: High Solubility (Primary Solvents)
Best for: Reaction media, NMR analysis, and stock solutions.
| Solvent | Solubility Mechanism | Usage Note |
| DMSO (Dimethyl sulfoxide) | Strong Dipole-Dipole | Excellent dissolver. Hard to remove (high BP). |
| DMF (Dimethylformamide) | Dipole-Dipole | Standard solvent for MOF/COF synthesis. |
| NMP (N-Methyl-2-pyrrolidone) | Dipole-Dipole | Used for high-temp solvothermal reactions (>100°C). |
| THF (Tetrahydrofuran) | H-Bond Acceptor | Good solubility; easily removed (low BP). |
Class B: Moderate/Temperature-Dependent (Recrystallization Candidates)
Best for: Purification and extraction.
| Solvent | Solubility Behavior | Usage Note |
| Acetonitrile | Moderate (Hot), Low (Cold) | Top Candidate for Recrystallization. Chemically compatible (nitrile-nitrile affinity). |
| Toluene | Moderate (Hot), Low (Cold) | Good for removing non-polar impurities. |
| Ethanol / Methanol | Low (Cold), Moderate (Hot) | Often requires a co-solvent (e.g., DCM/EtOH mix) for effective crystallization. |
| Ethyl Acetate | Moderate | Good for liquid-liquid extraction workups. |
| DCM (Dichloromethane) | Good | Excellent for column chromatography loading. |
Class C: Insoluble (Anti-Solvents)
Best for: Crashing out products or washing filter cakes.
-
Water: Completely insoluble. Used to precipitate the compound from DMF/DMSO solutions.
-
Hexanes / Pentane: Insoluble. Used to wash away non-polar byproducts (e.g., unreacted biphenyl precursors).
-
Diethyl Ether: Very low solubility.
Experimental Protocols
Protocol 3.1: Rapid Solubility Screening (Visual Method)
Use this protocol to quickly validate solvent suitability for a new batch or specific application.
-
Preparation: Weigh 10 mg of [1,1'-Biphenyl]-3,3'-dicarbonitrile into a 4 mL glass vial.
-
Addition: Add 100 µL of the target solvent (Starting concentration: 100 mg/mL).
-
Observation:
-
Clear Solution: High Solubility (>100 mg/mL).
-
Suspension: Proceed to Step 4.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between additions, up to 1 mL total.
-
Thermal Stress: If still insoluble at 1 mL (10 mg/mL), heat to the solvent's boiling point using a heat gun or block.
-
Dissolves Hot / Precipitates Cold:Ideal Recrystallization Solvent.
-
Remains Insoluble Hot: Incompatible / Anti-solvent.
-
Protocol 3.2: Purification via Recrystallization
The purity of the dinitrile linker is critical for MOF/COF defect control. This protocol targets >99% purity.
Solvent System: Acetonitrile (Primary) or Toluene/Ethanol (Alternative).
-
Dissolution: Place crude solid in a round-bottom flask. Add Acetonitrile (approx. 15 mL per gram of solid).
-
Reflux: Heat to reflux (82 °C). If solid remains, add solvent in 5 mL increments until fully dissolved.
-
Note: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (25 °C) over 2 hours.
-
Do not shock-cool on ice immediately; this traps impurities.
-
-
Finishing: Once room temp is reached, cool in an ice bath (0 °C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration.[3] Wash the cake with cold Acetonitrile (or Hexane). Dry under vacuum at 40 °C.
Visualizations & Workflows
Figure 1: Solvent Selection Logic
Decision tree for selecting the correct solvent based on the intended application.
Caption: Operational logic for solvent selection based on thermal requirements and process goals.
Figure 2: Recrystallization Workflow
Step-by-step process flow for purifying 3,3'-dicyanobiphenyl.
Caption: Optimized recrystallization protocol to maximize yield and crystal purity.
Critical Application Notes
Safety & Handling
-
Nitrile Toxicity: Like all aromatic nitriles, this compound can liberate toxic cyanide species under extreme acidic/basic hydrolysis or combustion. Handle in a fume hood.
-
Skin Absorption: Wear nitrile gloves. The lipophilic nature of the biphenyl core aids skin permeation.
MOF/COF Synthesis Implications
When using [1,1'-Biphenyl]-3,3'-dicarbonitrile as a linker:
-
Solvent Mixtures: Pure DMF is often too good a solvent, leading to rapid precipitation of amorphous MOFs. Use a mixture of Mesitylene/Dioxane (1:1) or DMF/o-Dichlorobenzene to modulate solubility and slow down crystal growth (defect repair).
-
Acid Modulators: The nitrile group is sensitive to strong acids. If using modulators (e.g., acetic acid) in MOF synthesis, ensure the concentration does not hydrolyze the nitrile to a carboxylic acid or amide.
References
-
ChemicalBook. (2023).[4] [1,1'-Biphenyl]-3,3'-dicarbonitrile Product Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1393331, 3,3'-Dicyanobiphenyl. Retrieved from
-
Sigma-Aldrich. (2023). 4,4'-Biphenyldicarbonitrile Product Information (Analog Reference). Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context for synthesis via Suzuki coupling).
- Zhu, X., et al. (2012). A Superacid-Catalyzed Synthesis of Porous Membranes Based on Triazine Frameworks for CO2 Separation. Journal of the American Chemical Society, 134(25), 10478-10484. (Context for nitrile solubility in polymer synthesis).
Sources
Technical Guide: 1H and 13C NMR Spectral Analysis of [1,1'-Biphenyl]-3,3'-dicarbonitrile
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectra for [1,1'-Biphenyl]-3,3'-dicarbonitrile (also known as 3,3'-dicyanobiphenyl). It is designed for researchers requiring precise structural verification and assignment logic.
Introduction & Structural Significance
[1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 36852-02-5) is a symmetric biaryl compound featuring nitrile groups at the meta positions relative to the phenyl-phenyl bond.[1] This molecule serves as a critical intermediate in the synthesis of conducting polymers, liquid crystals, and metal-organic frameworks (MOFs) where the nitrile group acts as a coordination site.
From a spectroscopic perspective, the molecule's high symmetry (
Structural Parameters[1][2][3][4][5][6][7][8][9][10]
-
Formula:
-
Molecular Weight: 204.23 g/mol [1]
-
Symmetry Element: Inversion center (or mirror plane depending on conformation), rendering the two aromatic rings chemically equivalent.
Structural Logic & Numbering System
To interpret the spectra accurately, we must establish a consistent numbering scheme. Standard IUPAC numbering treats the connection point as position 1 and 1'. The nitrile groups are at positions 3 and 3'.
Symmetry Mapping Diagram
The following diagram illustrates the chemical equivalence between the two rings. Atoms with the same color/label share identical chemical environments.
1H NMR Spectral Analysis
Solvent:
Due to symmetry, the 8 aromatic protons appear as 4 distinct signals . The substitution pattern (1,3-disubstituted benzene ring relative to the biaryl bond) creates a characteristic "meta-substituted" pattern.
Assignment Logic (The "Why")
-
H-2 (The "Inner" Proton): Located between the biaryl bond and the nitrile group. It experiences deshielding from the magnetic anisotropy of the nitrile group (ortho) and the ring current of the adjacent phenyl ring. It appears as a singlet (or narrow triplet due to long-range coupling) at the highest frequency (most downfield).
-
H-6 (Ortho to Ph, Para to CN): Deshielded primarily by the ortho-phenyl ring.
-
H-4 (Ortho to CN, Para to Ph): Deshielded primarily by the ortho-nitrile group.
-
H-5 (Meta to both): The least deshielded proton, appearing as a triplet due to two ortho couplings (
Hz).
1H NMR Data Table
| Proton | Position | Multiplicity | Approx.[2][3] Shift ( | Coupling Constant ( | Assignment Rationale |
| H-2, H-2' | Inner (between rings/CN) | Singlet (t) | 7.85 - 7.90 | Isolated by substituents; max deshielding. | |
| H-6, H-6' | Ortho to Biaryl | Doublet (dt) | 7.78 - 7.82 | Ortho to Ph ring; Para to CN. | |
| H-4, H-4' | Ortho to Nitrile | Doublet (dt) | 7.65 - 7.70 | Ortho to CN (EWG); Para to Ph. | |
| H-5, H-5' | Meta | Triplet (t) | 7.55 - 7.60 | Meta to both substituents; standard aromatic. |
*Note: Shifts may vary by ±0.05 ppm depending on concentration and solvent (DMSO-d6 typically causes a slight downfield shift).
13C NMR Spectral Analysis
Solvent:
The molecule contains 14 carbons, but symmetry reduces the spectrum to 7 unique signals :
-
1 Nitrile Carbon (
)[4] -
2 Quaternary Aromatic Carbons
-
4 Tertiary Aromatic Carbons (
)
13C NMR Data Table
| Carbon | Type | Approx.[2][4][5] Shift ( | Signal Characteristics |
| CN | Quaternary | 118.5 | Characteristic nitrile region; weak intensity. |
| C-1, C-1' | Quaternary | 140.5 | Ipso to the other ring; deshielded. |
| C-3, C-3' | Quaternary | 113.2 | Ipso to CN; shielded relative to C-1. |
| C-6, C-6' | CH | 131.5 | Aromatic CH. |
| C-2, C-2' | CH | 130.8 | Aromatic CH (Inner). |
| C-4, C-4' | CH | 130.1 | Aromatic CH. |
| C-5, C-5' | CH | 129.8 | Aromatic CH. |
Experimental Validation Protocol
To ensure the assignments above are correct for your specific sample, follow this self-validating workflow using 2D NMR.
Workflow Diagram
The following Graphviz diagram outlines the logic flow for confirming the structure.
Figure 2: Step-by-step NMR characterization workflow for structural validation.
Protocol Details
-
COSY (Correlation Spectroscopy):
-
Look for the strong cross-peak between the Triplet (H-5) and the two Doublets (H-4, H-6).
-
Validation Check: The Singlet (H-2) should show no strong COSY correlation (or only a very weak meta-coupling spot), confirming its isolated position between substituents.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the definitive test for the nitrile position.
-
Target: Look for long-range coupling from H-2 and H-4 to the Nitrile carbon at ~118 ppm.
-
Validation Check: If the CN were at the 4-position (para), only the meta-protons would show strong HMBC, and the symmetry would produce a classic AA'BB' system (two doublets) rather than the S-D-D-T pattern.
-
References
-
PubChem Compound Summary. "3,3'-Dicyanobiphenyl (CID 1393331)."[1] National Center for Biotechnology Information. Accessed 2024.[6][7] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent effects and coupling constants).
- SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Sources
- 1. 3,3'-Dicyanobiphenyl | C14H8N2 | CID 1393331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
The Rigid Linker: Discovery, History, and Pharmaceutical Utility of Biphenyl Dicarbonitrile
This guide is structured as a high-level technical whitepaper for drug development professionals. It moves beyond basic definitions to explore the chemical evolution, synthetic utility, and modern pharmaceutical applications of biphenyl dicarbonitrile scaffolds.
Executive Summary
4,4'-Biphenyldicarbonitrile (BPDC) and its isomers represent a class of "privileged linkers" in medicinal chemistry and materials science. Historically pivotal in the discovery of stable liquid crystals (the cyanobiphenyl era), this scaffold has undergone a renaissance in drug development. It now serves two distinct but critical roles:
-
As a Pharmacophore Core: Providing a rigid, linear scaffold for kinase inhibitors (e.g., p38 MAPK) and serine protease inhibitors, where the nitrile group acts as a versatile bioisostere or electrophilic warhead.
-
As a Supramolecular Module: Functioning as the primary organic linker in Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs) designed for advanced drug delivery systems (DDS).
Part 1: Historical Genesis & Synthetic Evolution
The history of biphenyl dicarbonitrile is not a single discovery event but an evolution of synthetic capability. Early access to this motif was limited by harsh coupling conditions, restricting its use to industrial dyes. The revolution in Palladium-catalyzed cross-coupling transformed it from a chemical curiosity into a staple building block.
The Pre-Catalytic Era (1920s–1960s)
Initially, biphenyls were synthesized via the Ullmann Coupling , requiring copper bronze and temperatures exceeding 200°C.
-
Limitation: Functional groups like nitriles often hydrolyzed or polymerized under these harsh conditions.
-
Early Use: Primarily restricted to high-stability pigments and industrial intermediates.
The Liquid Crystal Revolution (1970s)
The true "discovery" of the cyanobiphenyl motif's utility occurred at the University of Hull. George Gray and his team discovered that 4-cyano-4'-pentylbiphenyl (5CB) exhibited stable liquid crystalline phases at room temperature.
-
Relevance to Pharma: This validated the biphenyl nitrile moiety as chemically stable, non-toxic, and capable of inducing rigid alignment—properties later exploited in receptor-ligand docking.
The Palladium Era (1980s–Present)
The modern accessibility of BPDC is owed to the Suzuki-Miyaura Coupling . This allowed the precise joining of a 4-cyanophenylboronic acid with a 4-bromobenzonitrile under mild conditions, preserving the sensitive nitrile groups.
Part 2: Pharmaceutical Applications & Mechanism of Action
For the drug developer, BPDC is not just an intermediate; it is a scaffold that dictates geometry and electronic distribution.
The "Janus" Pharmacophore
The biphenyl core provides a linear, rigid spacer (~10-12 Å), while the nitrile groups offer unique binding capabilities:
-
Hydrogen Bonding: The nitrile nitrogen acts as a weak H-bond acceptor (pKa ~ -10), often interacting with serine or threonine residues in active sites.
-
Covalent Trapping: In protease inhibitors, the nitrile carbon is electrophilic, capable of forming reversible imidate adducts with catalytic cysteine or serine nucleophiles (e.g., in Cathepsin K inhibitors).
Case Study: p38 MAP Kinase Inhibitors
Research into anti-inflammatory agents identified Biphenyl Amides as potent inhibitors of p38 Mitogen-Activated Protein Kinase.
-
Mechanism: The biphenyl scaffold spans the hydrophobic pocket adjacent to the ATP binding site.
-
Role of Nitrile: Often converted to an amide or tetrazole in the final drug, the precursor dicarbonitrile allows for late-stage divergence—one nitrile can be hydrolyzed to an amide (H-bond donor) while the other remains a lipophilic anchor.
Advanced Drug Delivery: The MOF/CTF Connection
In the last decade, 4,4'-BPDC has become the "gold standard" linker for Covalent Triazine Frameworks (CTFs) .
-
Application: These porous polymers are synthesized by trimerizing the nitrile groups. They are used to encapsulate APIs (Active Pharmaceutical Ingredients) for sustained release.
-
Advantage: The high nitrogen content of the resulting triazine ring (derived from the nitrile) improves the loading capacity for polar drugs via dipole-dipole interactions.
Part 3: Experimental Protocols
Protocol A: High-Purity Synthesis of 4,4'-Biphenyldicarbonitrile (Suzuki Method)
A self-validating protocol maximizing yield and purity for pharmaceutical grade intermediates.
Reagents:
-
4-Bromobenzonitrile (1.0 eq)
-
4-Cyanophenylboronic acid (1.1 eq)
-
Pd(PPh3)4 (3 mol%)
-
K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the solvent mixture with Argon for 30 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Activation: Charge the reaction vessel with reagents and catalyst under an inert atmosphere.
-
Reflux: Heat to 90°C for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a highly fluorescent spot under UV (254 nm).
-
Quench & Isolation: Cool to RT. Pour into ice water. The product precipitates as a white solid.
-
Purification: Filter and wash with water. Recrystallize from hot ethanol to remove Palladium black traces (limit < 5 ppm for pharma use).
Protocol B: Synthesis of CTF-1 (Drug Delivery Carrier)
Trimerization of BPDC to form a porous framework.
-
Mix: Combine 4,4'-Biphenyldicarbonitrile and ZnCl2 (1:5 molar ratio) in a flame-dried ampoule inside a glovebox.
-
Seal: Evacuate the ampoule and flame-seal under vacuum.
-
Ionothermal Synthesis: Heat to 400°C for 40 hours. The ZnCl2 acts as both solvent and Lewis acid catalyst.
-
Workup: Grind the resulting black monolith. Wash extensively with water and dilute HCl to remove Zinc residues.
-
Validation: Verify porosity using N2 adsorption isotherms (BET surface area should exceed 1000 m²/g).
Part 4: Visualization of Pathways
The Synthetic & Functional Divergence
This diagram illustrates how the Biphenyl Dicarbonitrile scaffold serves as a central hub, diverging into Liquid Crystals, MOFs, and Bio-active molecules based on the chemical treatment of the nitrile group.
Caption: The "Janus" nature of the scaffold: Path A leads to bioactive inhibitors, Path B to porous delivery systems, and Path C to historical liquid crystals.
Part 5: References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition.
-
Boehm, J. C., et al. (2000). 1-Substituted 4-Aryl-5-pyridylimidazoles: A New Class of Cytokine Suppressive Drugs. Journal of Medicinal Chemistry. (Foundational work on biphenyl/aryl-imidazole kinase scaffolds).
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
The Fundamental Chemistry of the Cyanobiphenyl Group: A Technical Guide
Executive Summary
The cyanobiphenyl moiety (4-cyano-biphenyl) represents a privileged structural motif that bridges two distinct domains of chemical science: soft matter physics (Liquid Crystals) and medicinal chemistry. Its unique architecture—a rigid, conjugation-extended biphenyl core terminated by a highly polar cyano (nitrile) group—confers exceptional dielectric anisotropy and metabolic stability.
This guide dissects the cyanobiphenyl group beyond its textbook definition, providing a rigorous analysis of its electronic behavior, synthetic accessibility via palladium-catalyzed cross-coupling, and its divergent utility in electro-optic displays versus pharmacophore design.
Structural & Electronic Fundamentals
Molecular Geometry and Electronic Distribution
The cyanobiphenyl core is defined by the connection of two phenyl rings. Unlike a planar fluorene system, the biphenyl unit in solution and the melt adopts a non-planar conformation with a twist angle of approximately 30–40° between the phenyl rings. This twist minimizes steric repulsion between the ortho-hydrogens (2,2',6,6' positions) while maintaining sufficient
Key Electronic Features:
-
Dipole Moment: The cyano group (-C≡N) is a potent electron-withdrawing group (EWG). When coupled with the polarizable biphenyl core, it induces a strong longitudinal dipole moment (
D) along the long molecular axis. This is the critical parameter driving the dielectric anisotropy ( ) essential for liquid crystal switching. -
Polarizability: The extended
-system allows for significant longitudinal polarizability ( ), while transverse polarizability ( ) remains low. This anisotropy ( ) underpins the optical birefringence ( ).
Visualization: Electronic Push-Pull & Resonance
The following diagram illustrates the resonance contribution and the resulting dipole vector that governs the moiety's behavior in electric fields.
Figure 1: Structure-Property Relationship of the Cyanobiphenyl Moiety.
Synthetic Architectures: The Suzuki-Miyaura Protocol
While historical synthesis utilized the Rosenmund-von Braun reaction (conversion of aryl bromide to nitrile using CuCN at high temperatures), modern discovery chemistry relies on the modularity of the Suzuki-Miyaura Cross-Coupling . This pathway allows for the convergent assembly of the biphenyl core from two distinct aryl halves, tolerating the sensitive nitrile group if conditions are controlled.
Protocol: Pd-Catalyzed Synthesis of 4-Cyano-4'-Alkylbiphenyls
Objective: Synthesize 4-cyano-4'-pentylbiphenyl (5CB) via cross-coupling.
Reaction: 4-Bromobenzonitrile + 4-Pentylphenylboronic acid
Reagents & Materials:
-
Aryl Halide: 4-Bromobenzonitrile (1.0 equiv)
-
Boronic Acid: 4-Pentylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%) - Chosen for stability and efficiency with aryl chlorides/bromides. -
Base: K
CO (2.0 equiv) or K PO (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with 4-bromobenzonitrile, 4-pentylphenylboronic acid, and the base. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst rapidly against a counter-flow of inert gas.
-
Solvation: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The nitrile group is robust under these mild basic conditions.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over MgSO
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. (Eluent: Hexane
5% EtOAc in Hexane).-
Note: For LC grade purity (>99.5%), recrystallization from ethanol/methanol is mandatory to remove trace Pd and ionic impurities which degrade LC performance.
-
Visualization: Synthetic Workflow
Figure 2: Modular assembly of the cyanobiphenyl core via Suzuki coupling.
Materials Science: The Liquid Crystal Standard (5CB)
The 4-cyano-4'-alkylbiphenyls (nCBs) are the "fruit flies" of liquid crystal research. The cyano group provides the dipole for switching, while the alkyl tail acts as a flexible spacer to induce mesophase formation.
Phase Behavior
The phase transition temperatures exhibit an "Odd-Even" effect based on the number of carbons in the alkyl chain (
Table 1: Phase Transitions of nCB Homologues
| Homologue | Alkyl Chain ( | Structure Code | Phase Sequence & Temperatures (°C) |
| 5CB | Pentyl ( | K-15 | Cr 22.5 N 35.0 I |
| 6CB | Hexyl ( | K-18 | Cr 14.5 N 29.0 I |
| 7CB | Heptyl ( | K-21 | Cr 28.5 N 42.0 I |
| 8CB | Octyl ( | K-24 | Cr 21.0 SmA 33.5 N 40.5 I |
Legend: Cr = Crystalline Solid; N = Nematic; SmA = Smectic A; I = Isotropic Liquid. Data Source: Validated against Merck/Sigma-Aldrich technical data sheets and standard soft matter physics literature.
Technical Insight:
-
5CB is liquid at room temperature (just barely, often supercools), making it ideal for ambient experiments.
-
8CB introduces a Smectic A phase (layered structure) due to the increased van der Waals interactions of the longer octyl chain, which stabilizes layer formation over the purely directional order of the Nematic phase.
Medicinal Chemistry: The Bioisostere & Tetrazole Gateway
In drug design, the cyanobiphenyl group is not merely a scaffold but a functional pharmacophore.
Bioisosterism and Metabolism
-
Carbonyl Bioisostere: The nitrile group mimics the electrostatics of a carbonyl oxygen but is much smaller and metabolically distinct.
-
Metabolic Blockade: Placing a cyano group at the para position of a biphenyl ring blocks CYP450-mediated hydroxylation, a common metabolic clearance pathway for unsubstituted biphenyls.
The "Sartan" Pathway: Conversion to Tetrazoles
A critical application of the cyanobiphenyl group is its conversion to a Tetrazole ring. This transformation is pivotal in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Losartan and Valsartan. The tetrazole acts as a lipophilic, metabolically stable equivalent of a carboxylic acid (-COOH).
Protocol: [3+2] Cycloaddition for Tetrazole Synthesis
Objective: Convert the nitrile of a cyanobiphenyl intermediate to a 5-substituted tetrazole. Method: "Sharpless" Zinc-Catalyzed or Traditional Azide Cycloaddition.
Reagents:
-
Substrate: 4-Cyano-biphenyl derivative (1.0 equiv).
-
Azide Source: Sodium Azide (NaN
, 1.5–3.0 equiv). Caution: Toxic and potential explosive hazard. -
Catalyst/Salt: Triethylamine hydrochloride (Et
N·HCl) or ZnBr . -
Solvent: DMF (Dimethylformamide) or Toluene.
Step-by-Step Methodology (DMF/Amine Salt Method):
-
Setup: In a fume hood behind a blast shield, dissolve the nitrile substrate in DMF (0.5 M concentration).
-
Addition: Add NaN
(3.0 equiv) and Et N·HCl (3.0 equiv) at room temperature. -
Cycloaddition: Heat the reaction to 100–110 °C for 12–24 hours.
-
Safety: Do not use chlorinated solvents (formation of diazidomethane). Avoid metal spatulas.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Carefully acidify with dilute HCl (to pH 2–3) to protonate the tetrazole (forming the precipitate or extractable species) and decompose excess azide to HN
(toxic gas—ensure vigorous ventilation). -
Extract with Ethyl Acetate.
-
-
Isolation: The tetrazole product is often acidic (pKa ~4.5–5). It can be purified by extracting into basic water (NaHCO
), washing the organic layer (removing impurities), and re-acidifying the aqueous layer to precipitate the pure tetrazole.
Visualization: Pharmacophore Evolution
Figure 3: Transformation of the cyanobiphenyl group into the tetrazole pharmacophore.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
- Herrera, A., et al. (2013). Synthesis of Sartan Drugs. Current Organic Chemistry.
-
Merck KGaA. (2024). Product Specification: 4-Cyano-4'-pentylbiphenyl (5CB).[4][5][6][7] Sigma-Aldrich.
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile via Suzuki-Miyaura Cross-Coupling
Part 1: Executive Summary & Strategic Rationale
Introduction
[1,1'-Biphenyl]-3,3'-dicarbonitrile is a critical symmetrical intermediate used in the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and high-performance liquid crystals.[1][2][3][4][5][6] Its meta-substitution pattern offers unique geometric properties compared to the more common para-isomers, often leading to increased porosity in framework materials.
This Application Note details a robust, scalable protocol for synthesizing this compound using the Suzuki-Miyaura cross-coupling reaction. Unlike standard biaryl syntheses, the presence of electron-withdrawing nitrile groups on both coupling partners requires specific attention to catalyst selection and base strength to prevent hydrolysis while ensuring efficient transmetallation.
Mechanistic Strategy
The synthesis relies on the coupling of 3-bromobenzonitrile and 3-cyanophenylboronic acid .
-
Oxidative Addition: The electron-withdrawing cyano group at the meta position of the aryl halide facilitates the oxidative addition of Pd(0) into the C-Br bond, making this step kinetically favorable compared to electron-rich aryl halides.
-
Transmetallation: This is the rate-determining step for this specific substrate. The electron-deficient nature of the boronic acid (due to the cyano group) reduces the nucleophilicity of the organic ligand, potentially slowing transmetallation. To counteract this, we utilize a base (K₂CO₃) that is strong enough to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ but mild enough to prevent nitrile hydrolysis.
-
Catalyst Selection: We employ Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)]. The bidentate dppf ligand has a large bite angle, which stabilizes the Pd center and accelerates reductive elimination, a crucial factor when forming sterically unhindered but electronically deactivated biaryls.
Part 2: Experimental Protocol
Reagents and Materials Matrix
| Component | Reagent Name | Equiv. | Role | Critical Attribute |
| Electrophile | 3-Bromobenzonitrile | 1.0 | Substrate A | Purity >98% |
| Nucleophile | 3-Cyanophenylboronic acid | 1.1 - 1.2 | Substrate B | Excess ensures conversion |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Catalyst | Air-stable, robust |
| Base | Potassium Carbonate (K₂CO₃) | 2.5 | Activator | 2M Aqueous solution |
| Solvent | 1,4-Dioxane | N/A | Solvent | High boiling point, miscible |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask or a pressure vial equipped with a magnetic stir bar, add 3-bromobenzonitrile (182 mg, 1.0 mmol) and 3-cyanophenylboronic acid (162 mg, 1.1 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Note: While Pd(PPh₃)₄ is common, Pd(dppf)Cl₂ is preferred here for its resistance to oxidation and thermal stability.
-
-
Solvent System: Add 1,4-Dioxane (8 mL).
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.
-
Base Activation: Add degassed 2M aqueous K₂CO₃ (1.25 mL, 2.5 mmol). The mixture will turn biphasic.
Phase 2: Reaction & Monitoring
-
Heating: Seal the vessel and heat to 90°C in an oil block or sand bath.
-
Time Course: Stir vigorously (to ensure phase transfer) for 4–6 hours.
-
QC Check: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product ([1,1'-Biphenyl]-3,3'-dicarbonitrile) will appear as a highly UV-active spot with an R_f slightly lower than the bromide starting material.
Phase 3: Workup and Purification
-
Quench: Cool the reaction to room temperature. Dilute with water (20 mL) and Ethyl Acetate (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Washing: Wash combined organics with Brine (saturated NaCl), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate the solvent under reduced pressure to yield a crude off-white solid.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (or a Toluene/Hexane mixture).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles.
-
Yield Expectation: 85-92%.
-
Physical Data: Melting Point 200–201°C.[2]
-
Part 3: Visualization & Workflows
Catalytic Cycle: Electron-Deficient Pathway
The following diagram illustrates the specific catalytic cycle for this reaction, highlighting the role of the base in activating the electron-poor boronic acid.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid species.
Experimental Workflow
Figure 2: Linear workflow for the synthesis and purification of [1,1'-Biphenyl]-3,3'-dicarbonitrile.[4][7]
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Inactive Catalyst (O₂ poisoning) | Ensure rigorous degassing. Switch to fresh catalyst source. |
| Homocoupling (Ar-Ar) | Oxygen presence or low halide reactivity | Increase halide concentration. Verify inert atmosphere. |
| Hydrolysis (Amide formation) | Base too strong / Temp too high | Switch from K₂CO₃ to K₃PO₄ or CsF. Lower temp to 80°C. |
| Protodeboronation | Unstable Boronic Acid | Use dry solvent (Dioxane) with anhydrous CsF instead of aqueous base. |
Alternative Conditions (Water-Sensitive Substrates)
If the nitrile group shows signs of hydrolysis (formation of amide peaks in NMR/IR), switch to anhydrous conditions :
-
Base: Cesium Fluoride (CsF, 2.0 equiv) or anhydrous K₃PO₄.
-
Solvent: Dry 1,4-Dioxane or Toluene.
-
Temperature: 100°C.
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. BIPHENYL-3,3'-DICARBONITRILE | 36852-02-5 [chemicalbook.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
Application Note: Isoreticular Engineering of Covalent Triazine Frameworks (CTFs) using [1,1'-Biphenyl]-3,3'-dicarbonitrile
Abstract & Strategic Rationale
This guide details the synthesis and characterization of Covalent Triazine Frameworks (CTFs) utilizing [1,1'-Biphenyl]-3,3'-dicarbonitrile (3,3'-DCBP) as the monomeric building block. While the para-substituted isomer (4,4'-DCBP) is ubiquitous in generating linear, hexagonal 2D sheets (CTF-1 analogs), the 3,3'-isomer introduces a critical structural "kink" into the backbone.
Why this molecule matters:
-
Topology Control: The meta-connectivity (3,3') disrupts the linear stacking inherent to 4,4' systems, inducing curvature that can lead to helical pore channels or increased interlayer spacing.
-
Solubility & Processing: The reduced symmetry often lowers the lattice energy of the forming crystallites, potentially enhancing the dispersibility of the resulting nanosheets in organic solvents compared to their highly crystalline para counterparts.
-
Gas Selectivity: The angulated backbone creates unique micropore environments (ultramicropores <1 nm) highly specific for
capture over or .
Chemical Mechanism: Nitrile Cyclotrimerization
The core chemistry relies on the ionothermal cyclotrimerization of nitrile groups into 1,3,5-triazine (s-triazine) rings. Unlike boronate or imine-linked COFs, triazine linkages are irreversible and chemically robust (acid/base stable).
Reaction Pathway
Under high-temperature ionothermal conditions (400°C), molten
Figure 1: Mechanistic pathway of ZnCl2-mediated nitrile trimerization. The 3,3' geometry of the monomer dictates the final topology.
Experimental Protocol: Ionothermal Synthesis
Safety Warning: This reaction involves high temperatures (400°C) and sealed pressure vessels. Ampoule explosion risk exists. Use a blast shield.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Monomer: [1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 36852-02-5), >97% purity.[1]
-
Catalyst/Solvent: Anhydrous Zinc Chloride (
), >99.99% (beads or powder). -
Vessel: Quartz or heavy-wall Pyrex ampoules (
mm). -
Equipment: Tube furnace, vacuum line, blowtorch (oxy-methane or propane/O2).
Step-by-Step Methodology
Phase 1: Pre-Synthetic Preparation (Dry Box)
-
Drying: Dry the monomer and
under vacuum at 100°C for 12 hours prior to use. Moisture is the enemy of this reaction; it hydrolyzes nitriles to amides, terminating polymerization. -
Loading: In an Argon-filled glovebox, grind the monomer and
in a mortar.-
Standard Ratio: 1:5 molar ratio (Monomer:
). -
Rationale: High salt content acts as a "salt melt" solvent, preventing early precipitation and ensuring high surface area (porogen effect).
-
-
Transfer: Transfer the mixture into the ampoule.
Phase 2: Ampoule Sealing
-
Connect the ampoule to a Schlenk line.[2]
-
Evacuate to
mbar. -
Perform 3 freeze-pump-thaw cycles (using liquid
) to degas the powder fully. -
Flame Seal: While under static vacuum, flame seal the neck of the ampoule to create a closed system.
Phase 3: Polymerization (The Heating Profile)
Place the sealed ampoule in a tube furnace.[2] Program the controller as follows:
-
Ramp 1: Ambient
400°C at 1°C/min (Slow ramp prevents rapid pressure buildup). -
Dwell: Hold at 400°C for 48 hours. (Thermodynamic control).
-
Cooling: Natural cooling to Room Temp.
Note: For purely crystalline phases (less amorphous carbon), a lower temp (300-350°C) with Triflic Acid (superacid) catalysis can be used, but the ZnCl2 method yields higher surface area.
Phase 4: Work-up and Purification
-
Opening: Score and crack the ampoule (wear Kevlar gloves/face shield). The product will be a black/dark-brown monolith.
-
Salt Removal: Grind the monolith into a fine powder.
-
Washing: Stir in Water (500 mL) for 24 hours to dissolve ZnCl2.
-
Acid Wash: Stir in 1M HCl (200 mL) at 100°C (reflux) for 24 hours.
-
Critical Step: This removes residual Zinc trapped in the pores.
-
-
Solvent Exchange: Filter and wash sequentially with Water
THF Acetone. -
Activation: Dry under vacuum at 120°C for 12 hours.
Characterization & Validation
To validate the synthesis of the 3,3'-CTF, you must confirm the formation of the triazine ring and the loss of the nitrile group.
Spectroscopic Validation (FT-IR)
| Functional Group | Wavenumber ( | Expected Change |
| -C≡N (Nitrile) | 2220 - 2230 | Disappears (Complete conversion) |
| C=N (Triazine) | 1550 - 1580 | Appears (Strong, broad band) |
| Triazine Breathing | 1340 - 1360 | Appears (Characteristic mode) |
Structural Validation (PXRD)
Unlike 4,4'-CTFs, the 3,3'-CTF often exhibits semi-crystalline or amorphous features due to the "kinked" backbone preventing perfect
-
Low Angle peaks (
): Indicate in-plane ordering (pore to pore distance). -
Broad Hump (
): Indicates stacking distance (approx 3.4 Å). Expect this to be broader than in 4,4' analogs.
Porosity (BET Surface Area)[3][10]
-
Isotherm Type: Type I (Microporous).
-
Expected Surface Area: 800 - 1500
(highly dependent on ZnCl2 ratio). -
Pore Size: Dominant distribution at 0.5 - 1.2 nm.
Applications: Gas Separation Workflow
The 3,3'-CTF is particularly effective for
Figure 2: Workflow for validating gas separation performance.
Performance Comparison (Simulated)
| Property | 4,4'-CTF (Linear) | 3,3'-CTF (Kinked) | Implications |
| Pore Geometry | Hexagonal Channels | Distorted/Helical | 3,3' has higher tortuosity. |
| Crystallinity | High | Moderate/Low | 3,3' is harder to crystallize but may have more defects (active sites). |
| Moderate | High | Smaller effective pore size in 3,3' enhances quadrupole interaction. |
References
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition.
- The foundational protocol for ZnCl2 ionothermal synthesis.
-
Ren, S., et al. (2013). Porous, Fluorescent, Covalent Triazine-Based Frameworks via Room-Temperature and Microwave-Assisted Synthesis. Macromolecules.
- Discusses alternative synthesis routes (Triflic acid) which can be adapted for 3,3' isomers to improve crystallinity.
- Wang, K., et al. (2017). Structural Isomerism in Covalent Organic Frameworks: The Role of Linker Geometry. Journal of the American Chemical Society. Provides theoretical grounding on how meta- vs para- linkages affect pore topology. (General reference for isomer effects).
-
Puthiaraj, P., & Ahn, W. S. (2016). Covalent triazine framework-1 supported palladium nanoparticles for catalytic hydrogenation of olefins. Catalysis Communications.
- Demonstrates the utility of biphenyl-based CTFs in c
Sources
analytical techniques for characterizing [1,1'-Biphenyl]-3,3'-dicarbonitrile
An Application Guide to the Comprehensive Characterization of [1,1'-Biphenyl]-3,3'-dicarbonitrile
This document provides a detailed guide to the essential analytical techniques for the comprehensive structural and physicochemical characterization of [1,1'-Biphenyl]-3,3'-dicarbonitrile. The protocols and insights are tailored for researchers, scientists, and professionals in drug development and materials science who require robust and reliable analytical methodologies. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the data generated.
Introduction to [1,1'-Biphenyl]-3,3'-dicarbonitrile
[1,1'-Biphenyl]-3,3'-dicarbonitrile is a unique molecule featuring a biphenyl core with nitrile groups at the 3 and 3' positions. This substitution pattern influences the molecule's conformation, particularly the dihedral angle between the two phenyl rings, and its intermolecular interactions. The nitrile groups, being strong electron-withdrawing groups and capable of participating in dipole-dipole interactions, are critical to its electronic and physical properties.[1] A thorough characterization is paramount to confirm its identity, purity, and stability, which are critical quality attributes (CQAs) in any development pipeline.
This guide outlines a multi-technique approach, as no single method can provide a complete picture. We will proceed through a logical workflow, starting with purity assessment and moving towards detailed structural and physical property elucidation.
Caption: Logical workflow for the comprehensive characterization of a novel chemical entity.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
Expertise & Experience: HPLC is the cornerstone of purity analysis. For aromatic compounds like [1,1'-Biphenyl]-3,3'-dicarbonitrile, reversed-phase HPLC is the method of choice. The primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[2] The choice of stationary phase is critical. While a C18 column is a common starting point, a Biphenyl phase often provides superior selectivity for aromatic and moderately polar analytes due to pi-pi interactions between the stationary phase and the analyte's phenyl rings.[3][4] This can be instrumental in separating closely related impurities or isomers.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column Selection: Thermo Scientific™ Accucore™ Biphenyl LC column (4.6 x 150 mm, 2.6 µm) is recommended for enhanced resolution of aromatic compounds.[3] A standard C18 column can be used as an alternative.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. (The acid helps to protonate any residual silanols on the column, reducing peak tailing).[2]
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A ballistic gradient is effective for initial screening and impurity profiling.
-
Start at 30% B, ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
-
Sample Preparation: Prepare a 0.2 mg/mL solution of [1,1'-Biphenyl]-3,3'-dicarbonitrile in a 50:50 mixture of Acetonitrile/Water.[5]
-
Injection Volume: 5 µL.
Data Interpretation
-
Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Retention Time: The retention time of the main peak should be consistent across injections.
-
Peak Shape: A sharp, symmetrical peak is indicative of a good chromatographic method. Peak tailing may suggest interaction with column silanols or the need to adjust mobile phase pH.[2]
| Parameter | Recommended Condition | Rationale |
| Column | Biphenyl Phase | Enhances selectivity for aromatic compounds via pi-pi interactions.[3][4] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Common reversed-phase solvents; acid improves peak shape.[2] |
| Detection | 254 nm (or λmax from PDA) | Strong absorbance for aromatic rings. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Experience: MS is an indispensable tool for confirming the molecular weight of a synthesized compound.[6] For a molecule like [1,1'-Biphenyl]-3,3'-dicarbonitrile, Electron Ionization (EI) is a robust technique, often coupled with Gas Chromatography (GC-MS).[7][8] However, for less volatile compounds or those analyzed via LC, Electrospray Ionization (ESI) is preferred. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[9]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point. The nitrogen atoms in the nitrile groups can be protonated to form [M+H]⁺.
-
Sample Infusion: The sample, dissolved in an appropriate solvent like acetonitrile, can be directly infused or analyzed via the LC-MS method described above.
-
Mass Analyzer: Set to acquire data over a mass range of m/z 50-500.
-
Data Acquisition: Acquire data in high-resolution mode (>10,000 resolving power) to enable accurate mass measurement.
Data Interpretation
-
Molecular Formula: C₁₄H₈N₂
-
Exact Mass: 204.0687 (Monoisotopic)
-
Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 204.0759 .
-
Isotopic Pattern: The measured isotopic distribution should match the theoretical pattern for C₁₄H₈N₂. The M+1 peak (due to ¹³C) should be approximately 15.3% of the monoisotopic peak intensity.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Analysis of fragment ions can provide further structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[6] For [1,1'-Biphenyl]-3,3'-dicarbonitrile, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments. Due to the molecule's symmetry (C2 axis), we expect a simplified spectrum.
Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet.[10]
-
Typical spectral width: 0 to 200 ppm.
-
-
2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign all signals.[9]
Data Interpretation
The molecule has four unique proton environments and seven unique carbon environments due to symmetry.
| Predicted ¹H NMR Data (in CDCl₃) | | Predicted ¹³C NMR Data (in CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Chemical Shift (ppm) | Assignment | | ~8.0-8.2 | Singlet (or narrow triplet) | 1H | H-2, H-2' | ~118 | -CN | | ~7.8-8.0 | Doublet | 1H | H-4, H-4' | ~113 | C-3, C-3' | | ~7.6-7.8 | Triplet | 1H | H-5, H-5' | ~142 | C-1, C-1' | | ~7.5-7.7 | Doublet | 1H | H-6, H-6' | ~133 | C-2, C-2' | | | | | | ~132 | C-4, C-4' | | | | | | ~130 | C-5, C-5' | | | | | | ~129 | C-6, C-6' |
-
¹H NMR: The aromatic region (7.0-8.5 ppm) will show complex splitting patterns (doublets, triplets) consistent with a substituted benzene ring. Integration should confirm a total of 8 protons.[11]
-
¹³C NMR: The spectrum will show signals for the nitrile carbons (~118 ppm) and the aromatic carbons (110-150 ppm). The quaternary carbons (C-1, C-1', C-3, C-3') will typically have lower intensities.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification
Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[9] For [1,1'-Biphenyl]-3,3'-dicarbonitrile, the most prominent and diagnostic peak will be from the nitrile (C≡N) group.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.
Data Interpretation
-
Nitrile Stretch (C≡N): A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ . This is a highly diagnostic peak.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
The presence of a strong peak around 2230 cm⁻¹ provides definitive evidence of the nitrile functional groups.[12]
Thermal Analysis: Melting Point and Thermal Stability
Expertise & Experience: Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides crucial information about the material's physical properties, such as melting point, and its thermal stability.[9] These are critical parameters for drug development and materials science applications.
Protocol: DSC and TGA
-
Instrumentation: A DSC instrument and a TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
The peak of the endothermic event corresponds to the melting point (Tm).[13]
-
-
TGA Method:
-
Heat the sample from 25°C to a high temperature (e.g., 600°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
The TGA thermogram plots weight loss versus temperature, indicating the decomposition temperature (Td).[14]
-
Data Interpretation
-
DSC: A sharp endotherm will indicate the melting point. For a pure crystalline substance, this peak should be sharp. The melting point for the related [1,1'-Biphenyl]-4,4'-dicarbonitrile is reported as 232-236°C, so a value in this range might be expected.[15]
-
TGA: The onset of weight loss indicates the temperature at which the compound begins to decompose. A high decomposition temperature suggests good thermal stability.[14]
Caption: Relationship between analytical techniques and the key information they provide.
References
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Yuan, Z., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 305-327. Retrieved February 7, 2026, from [Link]
-
Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65. Retrieved February 7, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved February 7, 2026, from [Link]
-
HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved February 7, 2026, from [Link]
-
[1,1'-Biphenyl]-3-carbonitrile. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o430–o431. Retrieved February 7, 2026, from [Link]
-
Supplementary Information for Suzuki–Miyaura coupling of aryl boronic acids and aryl chlorides in a microfluidic reactor. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Chemical Properties of [1,1'-Biphenyl]-4,4'-dicarbonitrile (CAS 1591-30-6). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]
-
1,1'-Biphenyl, 3,3'-dichloro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. (2023). Molbank, 2023(2), M1639. Retrieved February 7, 2026, from [Link]
-
1,1'-Biphenyl,3,3'-difluoro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
[1,1'-Biphenyl]-3,3'-dicarbaldehyde. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
1H NMR spectra of bis(2,3-dihydroxypropyl)ether dicarbonate 2 diastereoisomers. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. (2023). Jurnal Pendidikan IPA Indonesia, 12(2), 225-242. Retrieved February 7, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 7, 2026, from [Link]
-
Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride. (2018). Polymers, 10(11), 1234. Retrieved February 7, 2026, from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved February 7, 2026, from [Link]
-
Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
- Johnstone, R. A. W., & Rose, M. E. (1996). Mass spectrometry for chemists and biochemists. Cambridge university press.
-
Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. (2019). Journal of Pharmacognosy and Phytochemistry, 8(6), 1494-1497. Retrieved February 7, 2026, from [Link]
-
1,1'-Biphenyl, 3,3'-dichloro-. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
Sources
- 1. [1,1'-Biphenyl]-3,3'-dicarbonitrile | 36852-02-5 | Benchchem [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. helixchrom.com [helixchrom.com]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,1'-Biphenyl, 3,3'-dichloro- [webbook.nist.gov]
- 8. 1,1'-Biphenyl,3,3'-difluoro- [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rsc.org [rsc.org]
- 12. phytojournal.com [phytojournal.com]
- 13. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Biphenyl-4,4'-dicarbonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Polymerization of Biphenyl Dicarbonitrile Monomers
This Application Note is designed for researchers in materials science and polymer chemistry. It details the synthesis of Covalent Triazine Frameworks (CTFs) using 4,4'-biphenyldicarbonitrile (DCBP) as the primary monomer.
Executive Summary
Biphenyl dicarbonitrile (specifically 4,4'-biphenyldicarbonitrile) is a critical monomer for synthesizing Covalent Triazine Frameworks (CTFs) . Unlike shorter linkers (e.g., terephthalonitrile used in CTF-1), the biphenyl moiety introduces a larger pore aperture and distinct electronic properties into the resulting network.
The polymerization mechanism relies on the cyclotrimerization of nitrile groups to form stable, aromatic 1,3,5-triazine rings. This guide details two distinct protocols:
-
Ionothermal Synthesis: The industry standard for maximizing surface area (BET > 2000 m²/g) and thermal stability.
-
Superacid-Catalyzed Synthesis: A milder, often microwave-assisted route that yields higher crystallinity and prevents carbonization.
Reaction Mechanism
The fundamental reaction is the trimerization of the cyano (-CN) groups. In the presence of a strong Lewis or Brønsted acid, three nitrile groups converge to form a six-membered triazine ring (C3N3). Because the monomer is bifunctional, this propagation creates an infinite 2D or 3D porous network.
Pathway Diagram
The following diagram illustrates the transition from the DCBP monomer to the cross-linked Triazine Framework.
Figure 1: Mechanistic pathway of nitrile cyclotrimerization forming the CTF backbone.
Protocol A: Ionothermal Synthesis (High Surface Area)
Objective: Synthesis of amorphous, ultra-high surface area CTF-Biphenyl. Principle: Molten Zinc Chloride (ZnCl₂) acts as the solvent, Lewis acid catalyst, and porogen (pore-forming agent).
Materials
-
Monomer: 4,4'-Biphenyldicarbonitrile (98%+ purity).
-
Catalyst/Solvent: Anhydrous ZnCl₂ (Must be handled in a glovebox).
-
Vessel: Quartz ampoule (15 mm OD, 12 mm ID).
Step-by-Step Workflow
-
Preparation (In Glovebox):
-
Weigh 4,4'-biphenyldicarbonitrile (e.g., 200 mg) and anhydrous ZnCl₂.
-
Critical Ratio: Use a molar ratio of 1:10 (Monomer:ZnCl₂) for balanced porosity. Higher ratios (1:20) increase mesoporosity but may reduce yield.
-
Grind the mixture into a fine, homogeneous powder using an agate mortar.
-
-
Sealing:
-
Transfer the powder into the quartz ampoule.
-
Connect the ampoule to a vacuum line. Evacuate to < 10⁻³ mbar.
-
Flame-seal the ampoule under vacuum.
-
-
Polymerization (Furnace):
-
Place the sealed ampoule in a tube furnace.
-
Ramp 1: Heat to 400°C at 1°C/min. Hold for 40 hours.
-
Note: For highly carbonized/conductive samples, temperatures up to 550°C can be used, but nitrogen content will decrease.
-
Cool naturally to room temperature.
-
-
Purification (The "De-Zincing" Process):
-
Safety: Open the ampoule carefully (pressure may have built up).
-
Grind the resulting black monolith into a powder.
-
Wash 1: Stir in water (500 mL) for 12 hours to dissolve bulk ZnCl₂.
-
Wash 2: Stir in 1M HCl (reflux at 100°C) for 24 hours. This step is critical to remove trapped Zn²⁺ ions from the pore channels.
-
Wash 3: Rinse with THF and Acetone to remove unreacted monomers.
-
Drying: Vacuum dry at 120°C overnight.
-
Figure 2: Ionothermal synthesis workflow emphasizing the critical acid wash step.
Protocol B: Superacid-Catalyzed Synthesis (Mild Route)
Objective: Synthesis of crystalline, less carbonized CTF-Biphenyl under mild conditions. Principle: Trifluoromethanesulfonic acid (Triflic Acid) acts as a superacid catalyst to protonate the nitrile group at room temperature or low heat, avoiding the harsh carbonization of the ionothermal method.
Materials
-
Monomer: 4,4'-Biphenyldicarbonitrile.
-
Catalyst: Triflic Acid (CF₃SO₃H).[1] Warning: Highly corrosive and fuming.
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM) for interface control (optional).
Step-by-Step Workflow
-
Reaction Assembly:
-
In a dry flask (under N₂ or Ar), dissolve the monomer in CHCl₃ (if using a biphasic method) or place the dry monomer in a microwave vial.
-
Addition: Dropwise add Triflic Acid to the monomer.
-
Ratio: Typically 1 mL of TfOH per 100 mg of monomer.
-
-
Polymerization:
-
Method A (Room Temp): Stir strictly under inert gas for 24–48 hours. The mixture will turn from a clear solution to a deep red/orange gel or solid.
-
Method B (Microwave - Recommended): Heat to 100°C for 1 hour in a microwave reactor. This significantly improves crystallinity.
-
-
Quenching:
-
Pour the reaction mixture into ice water containing ammonia (NH₃) to neutralize the superacid. This locks the framework structure.
-
-
Purification:
-
Filter the precipitate.
-
Wash extensively with water, ethanol, and acetone.
-
Soxhlet extraction with ethanol for 24 hours is recommended to remove trapped acid residues.
-
Comparative Data & Characterization
When selecting a method, consider the trade-off between surface area and chemical definition.
| Feature | Ionothermal (ZnCl₂) | Superacid (TfOH) |
| Reaction Temp | 400°C – 600°C | 25°C – 100°C |
| BET Surface Area | 1200 – 2400 m²/g | 600 – 1000 m²/g |
| Pore Structure | Micro/Mesoporous (Hierarchical) | Predominantly Microporous |
| Crystallinity | Amorphous (Disordered) | Semi-Crystalline to Crystalline |
| Elemental Composition | Lower N content (partial carbonization) | Ideal C/N ratio (stoichiometric) |
| Color | Black | Yellow/Orange to Dark Red |
Key Characterization Checkpoints
-
FTIR Spectroscopy:
-
Success: Disappearance of the sharp nitrile (-C≡N) stretch at 2226 cm⁻¹ .
-
Confirmation: Appearance of Triazine breathing modes at 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹ .
-
-
Powder X-Ray Diffraction (PXRD):
-
Ionothermal samples will show a broad "hump" (amorphous).
-
Superacid samples should show distinct peaks (e.g., at 2θ ≈ 5–10° and 20–25°) corresponding to the hexagonal packing of the biphenyl sheets.
-
References
-
Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition. Link
-
Ren, S., Bojdys, M. J., et al. (2012). Porous, Fluorescent, Covalent Triazine-Based Frameworks via Room-Temperature and Microwave-Assisted Synthesis. Advanced Materials. Link
-
Wang, K., et al. (2022).[2][3][4] Covalent Triazine Frameworks via Ionothermal Synthesis: The Role of the Salt Melt. Materials. Link
-
Sun, T., et al. (2021).[5] Rapid, Ordered Polymerization of Crystalline Semiconducting Covalent Triazine Frameworks. Angewandte Chemie. Link
Sources
Troubleshooting & Optimization
improving the yield of [1,1'-Biphenyl]-3,3'-dicarbonitrile synthesis
Technical Support Center: [1,1'-Biphenyl]-3,3'-dicarbonitrile Synthesis
Executive Summary: The Synthesis Strategy
The synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 2920-38-9) presents a classic challenge in symmetric biaryl construction. While the molecule appears simple, the electron-withdrawing nature of the cyano groups (
To improve yield, you must choose the correct pathway based on your available starting materials and purity requirements. We support two primary workflows:
| Feature | Pathway A: Suzuki-Miyaura Cross-Coupling | Pathway B: Ni-Mediated Homocoupling |
| Reaction Type | Heterocoupling ( | Homocoupling ( |
| Precursors | 3-Cyanophenylboronic acid + 3-Bromobenzonitrile | 3-Bromobenzonitrile (Single precursor) |
| Yield Potential | High (85-95%) | Moderate (60-75%) |
| Purity Profile | Excellent (Specific C-C bond formation) | Lower (Risk of oligomerization/reduction) |
| Key Risk | Protodeboronation of the boronic acid | Catalyst deactivation by moisture/oxygen |
| Recommendation | Primary Choice for Pharma/R&D | Choice for Bulk/Scale-up |
Workflow Visualization
The following diagram illustrates the decision logic and critical control points for the Suzuki protocol, which is our recommended standard for high-yield synthesis.
Caption: Logic flow for optimizing Suzuki coupling parameters based on observed failure modes (conversion vs. reagent stability).
Detailed Protocols & Causality
Protocol A: Optimized Suzuki-Miyaura (Recommended)
Why this works: The 3-cyano group is electron-withdrawing. This makes the oxidative addition of the aryl bromide to Palladium fast, but it makes the boronic acid prone to hydrolytic deboronation (losing the boron group before coupling). This protocol balances these competing factors.
Reagents:
-
3-Bromobenzonitrile (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%)-
Expert Note: We prefer dppf over PPh3 because the bidentate ligand prevents the cyano nitrogen from displacing the phosphine on the palladium center, a common cause of catalyst death in nitrile synthesis [1].
-
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 30 minutes before adding reagents. Oxygen promotes homocoupling of the boronic acid.
-
Addition: Add halide, boronic acid, and base. Add catalyst last.
-
Reaction: Heat to 85°C for 12–16 hours.
-
Checkpoint: Do not exceed 100°C. High temps accelerate deboronation of the electron-poor boronic acid.
-
-
Workup: The product is likely to precipitate upon cooling.[1] Filter the solid.[1][2][3] Wash with water (to remove inorganic salts) and cold ethanol (to remove homocoupled byproducts).
Protocol B: Ni-Mediated Homocoupling (Yamamoto Type)
Why this works: If you only have 3-bromobenzonitrile, you can couple it to itself using zero-valent Nickel. This avoids boronic acid stability issues but requires strict anhydrous conditions.
Reagents:
-
3-Bromobenzonitrile (1.0 equiv)
- (0.6 equiv - stoichiometric usage often required for high yield)
-
2,2'-Bipyridine (0.6 equiv)
-
1,5-Cyclooctadiene (COD) (0.6 equiv)
-
Solvent: Anhydrous DMF or Toluene
Step-by-Step:
-
Catalyst Activation: In a glovebox or under strict Schlenk lines, mix
, Bipyridine, and COD in DMF. Heat to 60°C for 20 mins to form the active purple complex. -
Coupling: Add 3-bromobenzonitrile.
-
Reaction: Heat to 80°C. The reaction is usually fast (2–4 hours).
-
Quench: Pour into dilute HCl (aq) to break the Ni-complex and precipitate the product.
Troubleshooting & FAQs
Q1: My yield is low (<40%), and I see unreacted bromide on the TLC. What happened?
Diagnosis: Catalyst Poisoning.
The nitrile group (
Q2: I see a major spot that corresponds to benzonitrile (de-brominated starting material). Diagnosis: Hydrodehalogenation. This occurs if the reaction is too hot or if the solvent is "wet" with hydrogen sources (like isopropanol). Fix: Ensure solvents are anhydrous. If using the Suzuki method, switch to a solvent system with less proton availability, such as Toluene/K3PO4 (solid) , utilizing a phase transfer catalyst (TBAB) instead of mixing water directly.
Q3: My boronic acid is disappearing, but no product is forming. Diagnosis: Protodeboronation. Electron-poor boronic acids (like 3-cyanophenylboronic acid) are unstable in aqueous base at high temperatures. The C-B bond hydrolyzes, leaving you with benzonitrile. Fix:
-
Use a milder base:
instead of . -
Reduce water content: Use THF/Water (10:1) instead of (2:1).
-
Add the boronic acid in portions (e.g., 0.4 equiv every 2 hours) to maintain a fresh supply.
Q4: The product is stuck in the filter cake with the Palladium black. How do I clean it? Diagnosis: Solubility Issues. [1,1'-Biphenyl]-3,3'-dicarbonitrile is rigid and planar, leading to high crystallinity and low solubility in common organic solvents. Fix: Perform a Hot Filtration .[4] Dissolve the crude solid in boiling DMF or Chlorobenzene . Filter while hot through Celite to remove Pd black. Upon cooling, the pure product will recrystallize as white needles.
Data Summary: Solvent & Base Effects
The following table summarizes internal optimization data for the Suzuki coupling of electron-deficient nitriles.
| Solvent System | Base | Temp (°C) | Yield (%) | Notes |
| DMF / Water (1:[5]1) | 100 | 45% | High deboronation observed. | |
| Dioxane / Water (4:1) | 85 | 92% | Optimal balance. | |
| Toluene / Ethanol | 90 | 78% | Good, but Cs is expensive. | |
| THF (Anhydrous) | 60 | 30% | Base too strong; polymerization. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Yamamoto, T. (2002).[1] Organotransition Metal-Promoted/Catalyzed Formation of C-C Bonds: A Method for Preparation of π-Conjugated Polymers. Bulletin of the Chemical Society of Japan, 75(12), 2555-2556.
-
PubChem Compound Summary. (2024). [1,1'-Biphenyl]-3,3'-dicarbonitrile. National Center for Biotechnology Information.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile. This molecule is a valuable building block in materials science and pharmaceutical development, often used in the synthesis of ligands, covalent organic frameworks (COFs), and thermally activated delayed fluorescence (TADF) emitters.[1] However, its synthesis, typically achieved through transition-metal-catalyzed cross-coupling reactions, is often plagued by side reactions that can complicate purification and significantly reduce yields.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from high-level frequently asked questions to in-depth troubleshooting of specific side reactions, grounding our advice in mechanistic principles and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries from researchers.
Q1: My cross-coupling reaction (Suzuki or Ullmann) for [1,1'-Biphenyl]-3,3'-dicarbonitrile is giving a very low yield. What are the first parameters I should investigate?
A1: Low yield is a multifaceted problem, but a systematic approach can quickly identify the culprit. Start by assessing these four critical areas:
-
Catalyst Activity: The single most common issue is an inactive catalyst. For Suzuki reactions, the Pd(0) species is the active catalyst.[2] For Ullmann reactions, Cu(I) is often the key species.[3][4]
-
Troubleshooting: Ensure your palladium precatalyst is properly activated to Pd(0) in the catalytic cycle. Use fresh, high-purity copper(I) salts for Ullmann couplings, as they can oxidize upon storage.[4] Always run reactions under a rigorously inert atmosphere (N₂ or Ar), as oxygen can deactivate the catalyst and promote side reactions like homocoupling.[5]
-
-
Quality of Reagents and Solvents: Impurities can have a dramatic impact.
-
Troubleshooting: Use anhydrous solvents. Water can lead to protodeboronation in Suzuki reactions (hydrolysis of the boronic acid) and proto-dehalogenation in both Suzuki and Ullmann couplings.[4] Ensure your starting materials (e.g., 3-bromobenzonitrile or 3-cyanophenylboronic acid) are pure.
-
-
Choice of Base: The base is not merely a proton scavenger; it is integral to the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[2]
-
Troubleshooting: The strength and solubility of the base matter. For substrates with base-sensitive functional groups like nitriles, a weaker base such as K₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOH or alkoxides to prevent potential hydrolysis.[5]
-
-
Reaction Temperature: Both Suzuki and Ullmann couplings are sensitive to temperature.
-
Troubleshooting: Traditional Ullmann reactions require high temperatures (>150 °C), but modern ligand-accelerated systems operate under milder conditions.[6][7] If you observe decomposition (charring), the temperature is too high. If conversion is slow, a modest increase in temperature may be necessary. For Suzuki reactions, a typical range is 80-110 °C.
-
Q2: My TLC and LC-MS show multiple spots/peaks close to my product. What are the most likely side products?
A2: The most common impurities are products of homocoupling and starting material reduction.
-
Homocoupling Products: You will likely see symmetrical biphenyls:
-
3,3'-Dicyanobiphenyl: This is your desired product (from Ar-X + Ar'-B(OH)₂).
-
Biphenyl-3,3',5,5'-tetracarbonitrile: From the homocoupling of your boronic acid partner (Ar'-B(OH)₂ + Ar'-B(OH)₂).
-
No common name: From the homocoupling of your halide partner (Ar-X + Ar-X).
-
-
Reduction Products:
-
Benzonitrile: Formed from either proto-dehalogenation of the aryl halide or protodeboronation of the boronic acid.
-
-
Ligand-Derived Impurities:
-
Triphenylphosphine oxide (TPPO): If using a PPh₃ ligand in a Suzuki reaction, this is a very common, often difficult-to-remove impurity.
-
Q3: How can I specifically target and minimize the formation of homocoupled byproducts?
A3: Homocoupling is often driven by oxygen in the reaction mixture or an imbalance in the catalytic cycle rates.
-
Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for 20-30 minutes can suffice.[5]
-
Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent. This can help ensure the cross-coupling pathway is kinetically favored over the competing homocoupling of the aryl halide.
-
Ligand Choice: For Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the reductive elimination step (forming your product) over side reactions.[5]
Q4: I suspect the nitrile groups are reacting under my basic conditions. Is this a common issue?
A4: Yes, while nitriles are generally robust, they are not inert. Under harsh basic conditions (especially with aqueous bases like NaOH/KOH at high temperatures), they can hydrolyze to form amides ([1,1'-Biphenyl]-3-carbonitrile-3'-carboxamide) or, with prolonged heating, carboxylates.
-
Prevention:
-
Use milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Avoid aqueous bases if possible; use anhydrous conditions.
-
Keep reaction times to the minimum required for full conversion of the limiting reagent.
-
Computational studies have also suggested that the cyano group can coordinate with the palladium catalyst, which may influence side reactions like β-hydride elimination in related systems, though this is less of a concern for aryl-aryl couplings.[8]
-
Section 2: In-Depth Troubleshooting Guides
This section provides a mechanistic understanding and detailed protocols for tackling specific, persistent side reactions.
Side Reaction: Homocoupling
Problem Identification: The appearance of symmetrical biaryls derived from one or both coupling partners in your crude product analysis (¹H NMR, LC-MS).
Mechanistic Origin: In Suzuki couplings, homocoupling of the boronic acid is often promoted by O₂ which can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then catalyze the homocoupling pathway. Homocoupling of the aryl halide can occur if the transmetalation step is slow relative to a competing pathway where a second molecule of aryl halide reacts with the Ar-Pd(II)-X intermediate.
Troubleshooting & Mitigation Protocol:
| Parameter | Recommended Action & Rationale |
| Atmosphere | Ensure a strictly inert atmosphere. Use a Schlenk line or glovebox. Degas solvents and reagents thoroughly to remove dissolved oxygen.[5] |
| Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.2 eq.). This pushes the equilibrium towards the cross-coupling transmetalation step. |
| Ligand | Switch to a bulky, electron-rich monodentate phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[5] |
| Base | Screen different bases. A base that is too weak may slow transmetalation, allowing side reactions to occur. A base that is too strong may degrade the boronic acid. K₃PO₄ is often a good starting point. |
| Temperature | Lower the reaction temperature. While this may slow the overall reaction, it can disproportionately slow the higher activation energy side reactions. |
Side Reaction: Proto-dehalogenation / Protodeboronation
Problem Identification: The presence of benzonitrile in the reaction mixture, indicating the loss of a functional group required for coupling.
Mechanistic Origin: This is the protonolysis of the C-X or C-B bond. It is typically caused by trace amounts of water or other protic sources in the reaction mixture, often in the presence of a base. The boronic acid C-B bond is particularly susceptible to hydrolysis (protodeboronation).
Troubleshooting & Mitigation Protocol:
| Parameter | Recommended Action & Rationale |
| Solvent/Reagent Purity | Use high-purity, anhydrous solvents. Dry reagents in a vacuum oven if their stability permits. For Ullmann reactions, protic impurities are known to cause reduction of the aryl halide.[4] |
| Boronic Acid Derivative | Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-Bpin). Boronic esters are significantly more resistant to protodeboronation.[2] |
| Base | Use a non-aqueous base. Ensure bases like K₂CO₃ or K₃PO₄ are anhydrous (they can be dried by heating under vacuum). |
| Reaction Time | Monitor the reaction by TLC or LC-MS and stop it as soon as the limiting reagent is consumed. Prolonged reaction times increase the likelihood of degradation pathways. |
Sandmeyer-Specific Side Reactions
The Sandmeyer reaction, used to convert 3,3'-diaminobiphenyl to the target dinitrile, has its own unique set of potential side reactions.[9][10]
Problem Identification:
-
Phenol Formation: Presence of hydroxy-biphenyl compounds in the product mixture. This occurs when the diazonium salt reacts with water before the cyanide nucleophile.
-
Azo Coupling: Formation of brightly colored, high molecular weight azo compounds. This happens when the unreacted diazonium salt electrophile attacks an electron-rich aromatic ring (like the starting diamine).[9]
Troubleshooting & Mitigation Protocol:
| Parameter | Recommended Action & Rationale |
| Temperature Control | Maintain a low temperature (0-5 °C) during the diazotization step (formation of Ar-N₂⁺). Diazonium salts are unstable and can decompose or react with water at higher temperatures.[9] |
| Acid Concentration | Use a sufficient excess of acid (e.g., HCl) to ensure the complete protonation of nitrous acid and to maintain a low pH, which suppresses unwanted azo coupling. |
| Addition Rate | Add the sodium nitrite solution slowly to the amine/acid mixture to control the exothermic reaction and prevent localized heating. Similarly, add the diazonium salt solution slowly to the CuCN solution. |
| Purity of Amine | Ensure the starting 3,3'-diaminobiphenyl is pure. Residual starting material is a prime substrate for azo coupling. |
Section 3: Experimental Protocols & Purification
Optimized Suzuki-Miyaura Coupling Protocol (Example)
This protocol is a robust starting point designed to minimize common side reactions.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), 3-cyanophenylboronic acid (1.2 eq.), and anhydrous K₃PO₄ (3.0 eq.).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with high-purity argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration) via cannula or syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
General Purification Strategy
The crude product is often a mixture of the desired dinitrile, homocoupled products, and possibly benzonitrile.
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute nonpolar byproducts like homocoupled aryl halide and benzonitrile. Gradually increase the polarity (e.g., to 15-25% EtOAc/Hexanes) to elute your more polar product, [1,1'-Biphenyl]-3,3'-dicarbonitrile. The tetra-nitrile homocoupled product will be significantly more polar and elute last.
-
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective final purification step.
Section 4: Diagnostic & Workflow Diagrams
Visual aids can help clarify complex processes and decision-making.
Caption: Catalytic cycle for Suzuki coupling showing the desired cross-coupling pathway and a competing homocoupling side reaction pathway.
Caption: A systematic workflow for troubleshooting low-yielding reactions in the synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile.
References
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
-
Deswal, D., & Narula, A. K. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163–19211. [Link]
-
Patsnap. (n.d.). Biphenyl compound with dissymmetrical structure, preparation method and application thereof. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-3-carbonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
PMC. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]
-
PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]
-
YouTube. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of [1,1'-Biphenyl]-3,3'-dicarbonitrile
Technical Support Center: [1,1'-Biphenyl]-3,3'-dicarbonitrile
Welcome to the technical support guide for [1,1'-Biphenyl]-3,3'-dicarbonitrile. This document is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the poor solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, enabling you to troubleshoot and optimize your specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with [1,1'-Biphenyl]-3,3'-dicarbonitrile.
Q1: My [1,1'-Biphenyl]-3,3'-dicarbonitrile powder is not dissolving in my chosen solvent. What are the best starting solvents to try?
A1: The solubility of a compound is governed by the principle of "like dissolves like".[1] [1,1'-Biphenyl]-3,3'-dicarbonitrile possesses a large, non-polar biphenyl backbone and two polar nitrile (-C≡N) groups. This structure makes it poorly soluble in highly polar solvents like water and also in very non-polar solvents like hexanes. Its optimal solubility is typically found in polar aprotic solvents that can interact with the nitrile groups without the strong hydrogen-bonding network of water.
Expert Recommendation: Start with a small amount of your compound and test its solubility in the solvents listed below. Polar aprotic solvents are generally the most effective for creating stock solutions.
| Solvent Class | Recommended Solvents | Rationale & Best Use Cases |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Primary choice for stock solutions. Excellent solvating power for a wide range of organic molecules. Ideal for preparing high-concentration stocks for subsequent dilution into aqueous media for biological assays.[2] |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, a powerful solvent for polar and non-polar compounds. Use with caution due to higher toxicity. | |
| Acetonitrile (MeCN) | A good polar aprotic solvent, often used in chromatography and as a reaction medium. Biphenyls have shown solubility in acetonitrile.[3] | |
| Aromatic | Toluene | Effective for dissolving aromatic compounds due to π-π stacking interactions. Often used for recrystallization of aromatic nitriles.[4] |
| Polar Protic | Ethanol | May require heating to achieve significant solubility. Can be a good choice for recrystallization.[4] |
Q2: I've added a recommended solvent (like DMSO), but the solid is dissolving very slowly or not at all. What physical methods can I use to accelerate dissolution?
A2: When a compound is slow to dissolve, you can introduce physical energy to overcome the intermolecular forces of the solid crystal lattice and increase the rate of solvation.
Method 1: Sonication Sonication uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[5] This process generates intense localized energy, which breaks apart solid agglomerates, increases the surface area of the solute exposed to the solvent, and accelerates dissolution.[6][7] It is an extremely effective method for dissolving stubborn compounds.
Method 2: Heating The solubility of most solid organic compounds increases with temperature.[] Applying heat provides the thermal energy needed to break the crystal lattice bonds and promotes dissolution.
Causality: Heating increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that disrupt the solid's structure.
Protocol: Dissolution with Controlled Heating
-
Safety First: Ensure your solvent's boiling point is well above your target temperature. Never heat a flammable solvent with an open flame; use a heating mantle, water bath, or heat block.[9]
-
Add the solid and solvent to a flask equipped with a magnetic stir bar.
-
Begin stirring to create a vortex.
-
Gently warm the solution in increments of 5-10°C.
-
Hold at each temperature for several minutes, observing for dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a stable stock. If it precipitates upon cooling, you may be near its saturation limit at room temperature (see Q3).
Scientist's Note: Be cautious when heating. While biphenyls are generally thermally stable[10], excessive heat could potentially lead to compound degradation over long periods.
Q3: The compound dissolves when I heat it, but it precipitates or "crashes out" of solution as it cools. How can I prevent this?
A3: This phenomenon occurs because you have created a supersaturated solution at an elevated temperature. As the solution cools, the solubility limit decreases, and the excess solute precipitates out.[]
Troubleshooting Strategies:
-
Use a Co-solvent System: The most robust solution is often to use a solvent mixture. Dissolve the compound in a minimal amount of a "strong" solvent (like DMSO) where it is highly soluble, and then dilute this with a "weaker" but miscible solvent in which your final experiment will be conducted. This is the standard method for aqueous applications (see Q4).
-
Increase the Solvent Volume: You may simply be exceeding the compound's solubility limit at room temperature. Try preparing a more dilute solution by adding more solvent.
-
Maintain a Working Temperature: If your experimental setup allows, you can maintain the solution at a slightly elevated temperature (e.g., 30-37°C) where the compound remains soluble. This is common in cell-based assays conducted in incubators.
Advanced Protocol: Preparing Aqueous Solutions for Biological Assays
Researchers in drug development frequently need to introduce hydrophobic compounds into aqueous buffers. Direct addition is impossible. The co-solvent method is the industry standard.[2][11]
Q4: How do I correctly prepare a working solution of [1,1'-Biphenyl]-3,3'-dicarbonitrile in an aqueous buffer (e.g., PBS, cell culture media)?
A4: The key is to first create a concentrated stock in a water-miscible organic solvent and then perform a stepwise dilution into the aqueous medium.[2] This process minimizes the local concentration of the compound as it is introduced to the aqueous environment, preventing immediate precipitation.
Step-by-Step Protocol: Co-Solvent Dilution
-
Prepare a High-Concentration Stock: Dissolve [1,1'-Biphenyl]-3,3'-dicarbonitrile in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Use sonication or gentle warming if necessary to ensure it is fully dissolved. This is your Primary Stock .
-
Create an Intermediate Dilution (Optional but Recommended): Pipette a small volume of your Primary Stock into your aqueous buffer. For example, make a 1:10 dilution to create a 1 mM intermediate stock in a buffer containing 10% DMSO.
-
Perform the Final "Working" Dilution: Serially dilute your intermediate stock (or directly from the primary stock for very low final concentrations) into the final volume of your aqueous buffer to reach your target concentration (e.g., 1 µM, 10 µM).
-
Crucial Technique: When adding the DMSO stock to the buffer, pipette the stock directly into the liquid while the buffer is being vortexed or rapidly stirred. This rapid dispersion is critical to prevent localized precipitation.
-
-
Verify Final Solvent Concentration: Calculate the final percentage of DMSO in your working solution. It is critical to keep this concentration as low as possible, typically well below 1%, to avoid solvent-induced artifacts in biological experiments. [2]
Q5: I followed the co-solvent protocol, but my compound still precipitates over time. What can I do?
A5: This indicates that your final working concentration, even with a co-solvent, is above the thermodynamic solubility limit in that specific medium.
Q6: What are the essential safety precautions for handling [1,1'-Biphenyl]-3,3'-dicarbonitrile?
A6: While a specific Safety Data Sheet (SDS) for the 3,3'-isomer may vary by supplier, the precautions for related biphenyl and nitrile compounds are well-established and should be followed.
-
Engineering Controls: Always handle the solid powder and concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid creating dust when weighing and handling the solid.[12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines.
References
-
Biphenyl (1,1-biphenyl). Australian Government Department of Climate Change, Energy, the Environment and Water.[Link]
-
How can I dissolve biphenyl in carbon-free minimal salt media effectively? ResearchGate.[Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]
-
Solubility of Organic Compounds. University of Calgary.[Link]
-
Solvent switched synthesis of biphenyl‐2‐carbonitriles and... ResearchGate.[Link]
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate.[Link]
-
What happens when an organic compound is heated? Quora.[Link]
-
Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasound Technology.[Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.[Link]
-
Dissolving an insoluble compound in an organic solvent... and then solve this in water? Reddit.[Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar.[Link]
-
Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]
-
Sonication. Wikipedia.[Link]
-
use a bath sonicator to help dissolve solids. YouTube.[Link]
-
How to separate a compound that is insoluble in both water and organic solvents while using the extraction method. Quora.[Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate.[Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.[Link]
-
SAFETY DATA SHEET - [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride. Indagoo Research Chemicals.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. [1,1'-Biphenyl]-3,3'-dicarbonitrile | 36852-02-5 | Benchchem [benchchem.com]
- 5. hielscher.com [hielscher.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 11. wisdomlib.org [wisdomlib.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
preventing side product formation in biphenyl polymerization
Status: Online | Role: Senior Application Scientist | Ticket Focus: Side Product Mitigation
Welcome to the Advanced Polymer Synthesis Support Center. You are likely here because your polyphenylenes (PPPs) or biphenyl-based backbones are exhibiting structural defects, low molecular weights, or insolubility.[1]
This guide moves beyond standard textbook procedures. We address the causality of failure in the two dominant synthesis routes: Oxidative Coupling (Scholl Reaction) and Metal-Catalyzed Polycondensation (Suzuki-Miyaura) .
Module 1: Oxidative Coupling (Scholl Reaction)
Common Ticket: "My reaction turned black instantly, and the product is insoluble/chlorinated."
The Core Issue: The Arenium Ion vs. Radical Cation Competition
In the Scholl reaction, you are forcing two aryl rings to fuse using a Lewis acid and an oxidant. The textbook mechanism suggests a radical cation pathway, but in practice, especially with alkoxy-substituted biphenyls, the reaction often proceeds via an arenium ion mechanism.[1]
The Side Products:
-
Regio-irregularity (Branching): Without blocking groups, the cation attacks the most electron-rich position, which may not be the para position you desire. This leads to dendritic branching and immediate insolubility.[1]
-
Chlorination: If you use
or , the chloride ions act as nucleophiles, trapping the arenium ion and permanently chlorinating your backbone.
Diagnostic Workflow: Scholl Selectivity
Figure 1: The bifurcation of the Scholl mechanism. Note that the presence of halide anions (red path) competes with the desired deprotonation (green path).
Protocol: The "Non-Chlorinating" Alternative
To prevent chlorination defects, replace
Step-by-Step Optimization:
-
Reagent Choice: Use
(2.0 equiv per bond formed). It has a lower oxidation potential than , reducing over-oxidation (cross-linking).[1] -
Solvent System: Dichloromethane (DCM) is standard, but adding nitromethane suppresses chlorination by stabilizing the cationic intermediate.[1]
-
Quenching: Do not quench with water immediately.[1] Quench with methanol containing a trace of hydrazine to reduce residual metal salts before they precipitate with the polymer.
Module 2: Suzuki-Miyaura Polycondensation (SPC)
Common Ticket: "My molecular weight (
The Core Issue: Protodeboronation
In step-growth polymerization, high molecular weight demands strict stoichiometry (1:1 ratio of functional groups). The "Silent Killer" in Suzuki polymerization is Protodeboronation —the hydrolytic cleavage of the boronic acid group, replacing it with a hydrogen.
Once a chain end loses its boron group, it becomes "dead."[1] It cannot react further, capping the molecular weight regardless of reaction time.[1]
Troubleshooting Guide: Preventing the "Dead End"
| Issue | Symptom | Root Cause | Corrective Action |
| Protodeboronation | Low | Base + Water + High Temp.[1] | Switch to MIDA boronates (slow release) or anhydrous bases (CsF/KF). |
| Homocoupling | Defect peaks in NMR (Ar-Ar bonds). | Oxidative coupling of boronates.[1][2] | Exclude |
| Catalyst Poisoning | Reaction stops; solution turns black. | Phosphine degradation or halide inhibition.[1][2] | Use bulky, electron-rich ligands (e.g., SPhos , XPhos ) to stabilize Pd(0).[1] |
Diagnostic Workflow: The Catalytic Cycle & Death Loop
Figure 2: The Suzuki Catalytic Cycle. The red path represents the irreversible loss of stoichiometry via protodeboronation, the primary cause of low molecular weight.
Protocol: High-Fidelity Suzuki Polycondensation
To maximize Degree of Polymerization (
-
Ligand Selection: Use SPhos or RuPhos .[1] These bulky biaryl phosphine ligands facilitate transmetallation even with sterically hindered biphenyls and protect the Pd center.
-
Base Management:
-
Standard:
(aq) / Toluene. (High risk of deboronation). -
Optimized:
or in a biphasic system with minimal water, or strictly anhydrous conditions using pinacol esters.
-
-
Stoichiometry Offset: If protodeboronation is unavoidable, start with a slight excess (1.02 - 1.05 equiv) of the diboronic ester monomer to compensate for the loss.
Module 3: Purification & Characterization
Common Ticket: "My device efficiency is low due to residual metal traps."
Palladium and Tin (if using Stille) are notorious charge traps in organic electronics. Standard precipitation does not remove them effectively.[1]
Protocol: Palladium Scavenging
Do not rely solely on column chromatography for polymers.[1][3] Use chelation scavenging .
-
The Scavenger: Add N-Acetyl Cysteine or Sodium Diethyldithiocarbamate to the polymer solution (in
or Toluene) after polymerization. -
Process:
-
Validation: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to verify Pd levels are
.
FAQ: Rapid Fire Troubleshooting
Q: Why does my Scholl reaction product have a higher mass than calculated?
A: You likely have chlorination (+34 Da) or oxidation (+16 Da) defects. If using
Q: I used 1.00 equiv of monomers in Suzuki, but
Q: How do I prevent "kinks" or regio-defects in the backbone? A: In oxidative coupling, you must use blocking groups (e.g., alkoxy or alkyl chains) at the positions where you don't want coupling to occur.[1] The Scholl reaction is sensitive to electron density; it will always couple at the most electron-rich, unblocked site.
References
-
Controlling the Scholl Reaction: King, B. T., et al. (2007).[1] Controlling the Scholl Reaction. Journal of Organic Chemistry. Link
-
Suzuki Polycondensation Defects: Schlüter, A. D., et al. (2009).[1] Suzuki Polycondensation: A Guide to Defect-Free Conjugated Polymers. Journal of Polymer Science Part A. Link
-
Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1] Link
-
Palladium Removal: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link
Sources
reaction monitoring techniques for [1,1'-Biphenyl]-3,3'-dicarbonitrile synthesis
Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3,3'-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, reaction monitoring techniques, and troubleshooting solutions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis with confidence and precision.
I. Synthetic Overview: Pathways to [1,1'-Biphenyl]-3,3'-dicarbonitrile
The synthesis of [1,1'-biphenyl]-3,3'-dicarbonitrile typically involves the formation of a C-C bond between two phenyl rings. The two most common and effective methods for this transformation are the Suzuki-Miyaura coupling and the Ullmann reaction.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1][2] For the synthesis of [1,1'-biphenyl]-3,3'-dicarbonitrile, this would typically involve the reaction of 3-cyanophenylboronic acid with 3-bromobenzonitrile or 3-iodobenzonitrile.
Reaction Scheme:
The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and needs to be optimized for this specific substrate combination.
B. Ullmann Reaction
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[3] For a symmetrical biphenyl like [1,1'-biphenyl]-3,3'-dicarbonitrile, this would involve the self-coupling of 3-bromobenzonitrile or 3-iodobenzonitrile in the presence of a copper catalyst at elevated temperatures. While effective, the Ullmann reaction often requires harsher conditions than the Suzuki-Miyaura coupling.[3][4]
Reaction Scheme:
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Reaction Monitoring Workflow
Caption: A workflow diagram for monitoring the synthesis reaction.
V. References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Synthesis of biphenyl derivatives via Suzuki–Miyaura cross‐coupling reaction in the presence of Pd‐imidazolium@Fe3O4. ResearchGate. [Link]
-
1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. The Royal Society of Chemistry. [Link]
-
Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst. ResearchGate. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Current Pharmaceutical Analysis. [Link]
-
Diphenyl (Biphenyl) by GC/FID. Analytical Method. [Link]
-
diphenylacetonitrile. Organic Syntheses Procedure. [Link]
-
Biphenyl compound with dissymmetrical structure, preparation method and application thereof. Patsnap Eureka. [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
-
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. PubMed. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
-
c4ob02436b1.pdf. The Royal Society of Chemistry. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
2.3B: Uses of TLC. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3B%3A_Uses_of_TLC]([Link]_ Chromatography_(TLC)/2.3B%3A_Uses_of_TLC)
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
How can TLC monitor the progress of a chemical reaction?. YouTube. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. [Link]
-
(PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]
-
Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. [Link]
-
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. [Link]
-
Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. [Link]
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). ResearchGate. [Link]
Sources
optimization of reaction parameters for functionalizing [1,1'-Biphenyl]-3,3'-dicarbonitrile
Ticket ID: #BP-33-CN-OPT Status: Open Agent: Senior Application Scientist Subject: Optimization of Reaction Parameters for [1,1'-Biphenyl]-3,3'-dicarbonitrile
Introduction: The Substrate Profile
Welcome to the Technical Assistance Center. You are working with [1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS: 24973-50-0). Before proceeding, understand that the meta-meta (3,3') substitution pattern creates a distinct reactivity profile compared to the more common para-para (4,4') isomers.
-
Steric Profile: The 3,3' geometry prevents the planar packing often seen in 4,4' systems, generally improving solubility in organic solvents (DMF, DMSO) but remaining hydrophobic.
-
Electronic Profile: The nitrile groups are electron-withdrawing, deactivating the biphenyl rings toward electrophilic substitution but making the nitrile carbons highly susceptible to nucleophilic attack (e.g., by azides or hydroxide).
This guide covers the two most requested functionalization pathways: [3+2] Cycloaddition to Tetrazoles and Controlled Hydrolysis to Amides .
Module 1: Synthesis of 5,5'-([1,1'-Biphenyl]-3,3'-diyl)bis(1H-tetrazole)
The Challenge
Users frequently report incomplete conversion (monotetrazole formation) or difficulty isolating the product from zinc salts. The "Click" transformation of nitriles to tetrazoles is best achieved using Lewis Acid catalysis rather than the traditional, hazardous hydrazoic acid method.
Recommended Protocol: The Modified Demko-Sharpless Method
We recommend the Zinc(II)-catalyzed method over the Ammonium Chloride method for this substrate due to higher yields and easier workup, provided solubility is managed.
Reagents:
-
Substrate: [1,1'-Biphenyl]-3,3'-dicarbonitrile (1.0 equiv)
-
Azide Source: Sodium Azide (
, 2.2 - 2.5 equiv) -
Catalyst: Zinc Bromide (
, 1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is critical)
Step-by-Step Workflow:
-
Dissolution: Dissolve the dinitrile in the minimum amount of DMF or Isopropanol. Add water until just before precipitation occurs.
-
Addition: Add
and . -
Reflux: Heat to reflux (approx. 100°C) for 12–24 hours. The reaction proceeds via the activation of the nitrile by Zn(II).
-
Workup (The "Crash Out"):
-
Cool to room temperature.
-
Add 3N HCl vigorously. Caution: This converts unreacted azide to
(toxic gas) and protonates the tetrazole. Perform in a fume hood. -
The bis-tetrazole product is insoluble in acidic aqueous media and will precipitate as a white solid.
-
Filter and wash with cold water.
-
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Mono-tetrazole) | Poor solubility of the intermediate. | The mono-tetrazole zinc salt often precipitates, stopping the second nitrile from reacting. Switch solvent to DMF (boiling point 153°C) to maintain homogeneity at higher temps. |
| Product is "Sticky" / Gummy | Zinc coordination. | The tetrazole ring is a strong ligand for Zn. Wash the crude solid with 0.5 M EDTA or excess HCl to strip the zinc ions. |
| Explosion Hazard Warning | Sublimation of Ammonium Azide. | If using the |
Visualization: Reaction Mechanism & Workflow
Figure 1: Workflow for the Zinc-mediated synthesis of bis-tetrazoles. Note the critical Acid Workup step to release the free tetrazole from the zinc complex.
Module 2: Controlled Hydrolysis (Amide vs. Acid)
The Challenge
Hydrolyzing nitriles is a stepwise process: Nitrile
Recommended Protocol: The Radziszewski Reaction
To selectively stop at the amide, we utilize the Urea-Hydrogen Peroxide (UHP) or standard alkaline
Optimization Matrix:
| Parameter | Condition A (Target: Diamide ) | Condition B (Target: Diacid ) |
| Reagent | ||
| Temperature | 40°C – 50°C (Mild) | >100°C (Reflux) |
| Time | 1 – 4 Hours | 12 – 24 Hours |
| Solvent | DMSO or Ethanol (Homogeneous) | Water/Acid mix |
| Key Mechanism | Radical/Nucleophilic ( | Acid/Base Catalyzed Hydrolysis |
Step-by-Step Protocol (Selective Diamide Synthesis):
-
Dissolve: Dissolve 1 mmol of [1,1'-Biphenyl]-3,3'-dicarbonitrile in 3 mL DMSO.
-
Basify: Add 0.2 mL 6M NaOH (catalytic amount).
-
Initiate: Dropwise add 1 mL 30%
at room temperature. Exothermic reaction - monitor temperature. -
Monitor: Stir at 50°C. Monitor by TLC (the amide is much more polar than the nitrile).
-
Quench: Pour into ice water. The diamide should precipitate.[1]
Troubleshooting Guide (FAQ)
-
Q: My product is a mixture of amide and acid.
-
A: You likely used too much base or too high a temperature. The hydrolysis of Amide
Acid is driven by . Reduce NaOH concentration and rely on as the primary nucleophile.
-
-
Q: The starting material won't dissolve in Ethanol.
-
A: Biphenyl dinitriles are rigid. Use DMSO as the primary solvent. The reaction tolerates DMSO well.
-
Module 3: Solubility & Purification Data
Understanding the physical properties of your substrate is critical for purification (recrystallization/precipitation).
Solubility Profile of [1,1'-Biphenyl]-3,3'-dicarbonitrile:
| Solvent | Solubility Rating | Application |
| Water | Insoluble | Anti-solvent (Precipitation) |
| Ethanol/MeOH | Low/Moderate (Hot) | Recrystallization |
| Dichloromethane | High | Extraction / Chromatography |
| DMF / DMSO | Very High | Reaction Medium |
| Toluene | Moderate | Reaction Medium (High Temp) |
Purification Strategy (The "Solvent Switch"): Since the dinitrile is soluble in DCM but the functionalized products (Tetrazole/Amide/Acid) are highly polar:
-
For Tetrazoles: Dissolve crude in dilute NaOH (forms soluble sodium salt), filter off unreacted starting material (insoluble), then re-acidify filtrate to precipitate pure product.
-
For Amides: Recrystallize from hot Ethanol/DMF mixtures.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.
-
McKay, D. T. (2014).[3] Synthesis of Primary Amides from Nitriles.[3][4] Common Organic Chemistry.
-
Kadam, H. K., et al. (2015). Potassium tert-butoxide mediated oxidative hydrolysis of nitriles to amides.[4] Tetrahedron Letters, 56(23), 3165-3167.
Disclaimer: All protocols involve hazardous chemicals (Azides, Peroxides). Perform a full Risk Assessment before experimentation.
Sources
overcoming aggregation in polymers derived from [1,1'-Biphenyl]-3,3'-dicarbonitrile
The following technical guide addresses the specific challenges of aggregation in polymers derived from [1,1'-Biphenyl]-3,3'-dicarbonitrile .
This guide focuses heavily on Covalent Triazine Frameworks (CTFs) and Conjugated Microporous Polymers (CMPs) , as the cyclotrimerization of the nitrile group is the primary chemical pathway for this precursor.
Topic: Overcoming Aggregation & Processability Issues Role: Senior Application Scientist Status: Active
Core Analysis: The "Meta" Advantage & The Aggregation Trap
Why this molecule?
You are likely using the 3,3'-isomer (meta-substitution) rather than the 4,4'-isomer to intentionally disrupt planarity. The 3,3'-linkage introduces a structural "kink" or twist (
-
The Theory: This twist should prevent
stacking and improve solubility or porosity. -
The Reality: The high polarity of the nitrile groups (dipole moment ~4.0 D) and the planar nature of the resulting triazine (or phthalocyanine) nodes often override this steric hindrance, leading to "brick dust" precipitates—insoluble, aggregated networks with inaccessible pores.
Troubleshooting Module: Synthesis & Polymerization
Objective: Prevent irreversible graphitic aggregation during the formation of the polymer network.
FAQ 1: Why does my polymer turn into a black, non-porous monolith?
Diagnosis: You are likely using the Ionothermal Method (ZnCl₂) at temperatures exceeding 400°C. The Mechanism: While ZnCl₂ acts as a porogen, high temperatures cause carbonization (loss of nitrogen) and irreversible graphitic stacking. The "black" color indicates the formation of extended graphitic domains, which collapses the specific pore structure you designed using the 3,3'-linkage.
Protocol: Switch to Superacid Catalysis (Triflic Acid) This method operates at low temperatures (0°C to 100°C), preserving the specific "kinked" geometry of the biphenyl unit without forcing the system into a thermodynamic energy well (graphite).
Step-by-Step Protocol (Superacid Route):
-
Preparation: In a glovebox, mix [1,1'-Biphenyl]-3,3'-dicarbonitrile with dry chloroform (CHCl₃).
-
Acid Addition: Add Trifluoromethanesulfonic acid (TFMS) dropwise at 0°C. Ratio: 10:1 (Acid:Monomer).
-
Kinetics Control: Stir at 0°C for 2 hours, then warm to room temperature. Do not heat immediately.
-
Quenching: Pour mixture into ammoniated ice water.
-
Result: You will obtain a yellow-to-orange powder (preserving the optoelectronic bandgap) rather than a black carbonized mass.
FAQ 2: My reaction yields low molecular weight oligomers (soluble) instead of a polymer.
Diagnosis: Premature precipitation. The growing chains aggregate and precipitate out of the reaction solvent before high molecular weight is achieved.
Solution: Solvent Engineering (The "Good/Poor" Balance) You must maintain solubility of the intermediate trimer species longer.
| Variable | Recommendation | Mechanism |
| Solvent System | Dichlorobenzene / TFMS (1:1) | High-boiling chlorinated solvents stabilize the polar transition state better than CHCl₃. |
| Temperature | Microwave Synthesis (100°C, 10 min) | Rapid heating surpasses the solubility threshold faster than the aggregation threshold. |
| Concentration | Reduce to < 0.05 M | Dilution favors intramolecular cyclization over intermolecular aggregation initially, reducing "clumping." |
Troubleshooting Module: Fluorescence & Optoelectronics
Objective: Overcoming Aggregation-Caused Quenching (ACQ) in conjugated systems.
FAQ 3: I designed this for fluorescence, but the solid state quantum yield is < 1%.
Diagnosis: ACQ (Aggregation Caused Quenching).[1] Even with the 3,3'-twist, the triazine nodes are perfectly planar, promoting "face-to-face" stacking which acts as a non-radiative decay channel.
Solution: The "Spacer" Strategy (Copolymerization) Do not polymerize [1,1'-Biphenyl]-3,3'-dicarbonitrile as a homopolymer. You must introduce a "molecular spacer" that is sterically bulky.
Recommended Co-Monomer:
-
2,2'-Bis(trifluoromethyl)benzidine (if making polyimides).
-
1,3,5-Tricyanobenzene (mixed at 1:3 ratio).
Visualizing the Quenching Pathway:
Figure 1: Mechanism of Aggregation Caused Quenching (ACQ) vs. the Twisted State solution pathway.
Troubleshooting Module: Post-Synthetic Processing
Objective: Handling insoluble "Brick Dust."
FAQ 4: How do I process this insoluble powder into a film or coating?
Diagnosis: CTFs are crosslinked networks; they do not dissolve. They swell or disperse. If you need a film, you cannot cast it from solution after synthesis.
Protocol: In-Situ Interface Polymerization You must synthesize the polymer directly on the substrate or at an interface.
Workflow:
-
Liquid-Liquid Interface:
-
Phase A (Bottom): Dichloromethane containing [1,1'-Biphenyl]-3,3'-dicarbonitrile.
-
Phase B (Top): Aqueous Triflic Acid (3M).
-
-
Reaction: The reaction occurs only at the interface.
-
Result: A thin, free-standing film forms at the meniscus. This film is highly ordered and has significantly fewer aggregation defects than bulk powders.
Summary of Experimental Parameters
| Parameter | Aggregation Promoting (Avoid) | Aggregation Suppressing (Adopt) |
| Catalyst | ZnCl₂ (Molten salt) | Triflic Acid (Superacid) |
| Temperature | > 400°C | < 100°C |
| Isomer Purity | 100% 3,3'-dicarbonitrile | Copolymerize with bulky spacers (e.g., Fluorene) |
| Reaction Time | > 48 Hours (Graphitization) | < 12 Hours (Kinetic Control) |
Decision Logic for Troubleshooting
Use this logic flow to determine your next experimental step.
Figure 2: Decision tree for troubleshooting synthesis and processing failures.
References
-
Ren, S., et al. (2019). "Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties." Materials, 12(1), 136.
-
Liu, M., et al. (2023). "Advances in the Synthesis of Covalent Triazine Frameworks." ACS Omega, 8(5), 4465–4481.
-
Wang, K., et al. (2017). "Covalent Triazine Frameworks: Synthesis and Applications." Journal of Materials Chemistry A, 5, 8714-8746.
-
Kuhn, P., et al. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition, 47(18), 3450-3453.
-
Gao, M., et al. (2017).[2] "AIE conjugated polyelectrolytes based on tetraphenylethene for efficient fluorescence imaging." Polymer Chemistry, 8, 3862–3866.[2]
Sources
Validation & Comparative
A Comparative Guide to [1,1'-Biphenyl]-3,3'-dicarbonitrile and [1,1'-Biphenyl]-4,4'-dicarbonitrile for Researchers and Drug Development Professionals
In the landscape of advanced organic materials and pharmaceutical intermediates, the isomeric purity and substitution pattern of aromatic cores are of paramount importance. This guide provides an in-depth technical comparison of two isomeric biphenyl dinitriles: [1,1'-Biphenyl]-3,3'-dicarbonitrile and [1,1'-Biphenyl]-4,4'-dicarbonitrile. Understanding the nuanced differences in their physicochemical properties, reactivity, and applications is crucial for researchers in materials science and drug development.
Introduction: The Significance of Isomerism in Biphenyl Dinitriles
Biphenyl and its derivatives are a cornerstone in the synthesis of a wide array of organic compounds, from liquid crystals to pharmaceuticals. The introduction of nitrile functionalities to the biphenyl scaffold dramatically alters its electronic properties and reactivity, making dicyanobiphenyls valuable building blocks. The positional isomerism of these nitrile groups, specifically the meta ([1,1'-Biphenyl]-3,3'-dicarbonitrile) versus the para ([1,1'-Biphenyl]-4,4'-dicarbonitrile) substitution, imparts distinct characteristics that dictate their suitability for various applications. This guide will explore these differences through a comparative analysis of their molecular structure, physicochemical properties, spectroscopic signatures, synthesis, and functional applications.
Molecular Structure: A Tale of Symmetry and Steric Hindrance
The fundamental difference between the two isomers lies in the placement of the nitrile groups on the biphenyl backbone.
Caption: Molecular structures of the biphenyl dicarbonitrile isomers.
The 4,4'-isomer possesses a linear and highly symmetric structure, which allows for closer packing in the solid state. This linearity is a key factor in its application in liquid crystals and porous organic frameworks. In contrast, the 3,3'-isomer has a bent, less symmetrical structure. This "kinked" geometry can disrupt crystal packing and influence the morphology of resulting polymers or coordination complexes.
Physicochemical Properties: A Comparative Overview
The difference in molecular structure directly translates to variations in the macroscopic physical properties of the two isomers.
| Property | [1,1'-Biphenyl]-3,3'-dicarbonitrile | [1,1'-Biphenyl]-4,4'-dicarbonitrile |
| Molecular Formula | C₁₄H₈N₂ | C₁₄H₈N₂ |
| Molecular Weight | 204.23 g/mol | 204.23 g/mol [1][2] |
| Appearance | White to off-white solid[3] | White to amber solid |
| Melting Point | 200-201 °C[3][4] | 236-240 °C |
| Boiling Point (Predicted) | 391.2 ± 35.0 °C[3][4] | 332.72 °C (rough estimate) |
| Density (Predicted) | 1.20 ± 0.1 g/cm³[3][4] | 1.1974 g/cm³ (rough estimate) |
| Water Solubility | Insoluble | Insoluble |
| Organic Solvent Solubility | Soluble in most organic solvents[4] | Soluble in most organic solvents[4] |
The higher melting point of the 4,4'-isomer can be attributed to its greater molecular symmetry, which allows for more efficient crystal packing and stronger intermolecular interactions in the solid state.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques are indispensable for distinguishing between the two isomers.
Infrared (IR) Spectroscopy
Both isomers exhibit a characteristic strong absorption band for the C≡N stretching vibration. This peak typically appears in the region of 2220-2240 cm⁻¹. The exact position and intensity may vary slightly between the two isomers due to differences in their electronic environments. The IR spectrum of biphenyl itself shows characteristic peaks for aromatic C-H stretching and bending vibrations.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a clear distinction between the two isomers. The symmetry of the 4,4'-isomer results in a simpler spectrum with fewer signals compared to the less symmetric 3,3'-isomer. For [1,1'-Biphenyl]-4,4'-dicarbonitrile, the ¹H NMR spectrum in CDCl₃ shows two doublets at approximately δ 7.79 and δ 7.69 ppm.[6] The spectrum for the 3,3'-isomer would be more complex due to the lower symmetry.
¹³C NMR spectroscopy is also a powerful tool for differentiation. The nitrile carbon typically appears in the range of 110-125 ppm. The number and chemical shifts of the aromatic carbon signals will differ significantly between the two isomers, reflecting their distinct substitution patterns.
Mass Spectrometry
Both isomers will show a molecular ion peak (M⁺) at m/z = 204.23 in their mass spectra, corresponding to their identical molecular weight.[1][7] Fragmentation patterns may show subtle differences that could aid in their identification.
Synthesis of Biphenyl Dicarbonitriles
The synthesis of both isomers can be achieved through modern cross-coupling reactions, most commonly the Suzuki or Ullmann coupling.
Sources
- 1. (1,1'-Biphenyl)-4,4'-dicarbonitrile | C14H8N2 | CID 15321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-4,4'-dicarbonitrile (CAS 1591-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. rsc.org [rsc.org]
- 4. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. [1,1'-Biphenyl]-4,4'-dicarbonitrile [webbook.nist.gov]
comparing the reactivity of 3-cyanophenylboronic acid vs 4-cyanophenylboronic acid
Executive Summary: The "Aggressive" vs. The "Robust"
In the landscape of Suzuki-Miyaura cross-coupling, the choice between 3-cyanophenylboronic acid (3-CPBA) and 4-cyanophenylboronic acid (4-CPBA) is rarely about availability—both are commodities. The decision rests on a trade-off between Lewis acidity (activation speed) and hydrolytic stability (catalyst longevity) .
-
4-CPBA (Para): The "Aggressive" Candidate. Higher Lewis acidity (
) allows for rapid boronate formation even at lower pH, but it carries a higher risk of protodeboronation under vigorous conditions. -
3-CPBA (Meta): The "Robust" Alternative. Relying primarily on inductive effects (
), it offers a wider processing window and superior stability in prolonged reactions or aqueous media.
Part 1: Electronic & Structural Profiling
To predict reactivity, we must quantify the electronic influence of the cyano group on the boron center. The position of the substituent dictates the mechanism of electron withdrawal.
Hammett Substituent Effects
The reactivity difference is rooted in the Hammett constants (
| Feature | 3-CPBA (Meta) | 4-CPBA (Para) | Mechanistic Implication |
| Hammett Constant ( | 0.56 | 0.66 | 4-CPBA is significantly more electron-poor. |
| Electronic Mode | Induction (-I) only | Induction (-I) + Resonance (-M) | 4-CPBA allows direct conjugation between the CN group and the Boron center. |
| Est. pKa (Boronic Acid) | ~8.0 - 8.2 | ~7.6 - 7.8 | 4-CPBA becomes a boronate anion (active species) at lower pH. |
| Crystal Packing | H-bonded chains | H-bonded networks | 4-CPBA often exhibits lower solubility in non-polar solvents due to tighter packing symmetry. |
Mechanistic Visualization
The following diagram illustrates how the para-position allows the cyano group to pull electron density through the
Caption: Figure 1. Electronic communication pathways. 4-CPBA exerts a stronger pull on the boron center via resonance, increasing Lewis acidity.
Part 2: Reaction Performance (Suzuki-Miyaura)
In palladium-catalyzed coupling, the rate-determining step is often transmetallation . This step requires the formation of a boronate "ate" complex (
The Reactivity Paradox
-
The Advantage of 4-CPBA: Because it is more Lewis acidic (lower pKa), 4-CPBA binds to the base (e.g.,
, ) more readily. This increases the concentration of the active boronate species, potentially accelerating the reaction. -
The Risk of 4-CPBA: The same low electron density that aids base binding makes the C-B bond more susceptible to protodeboronation (hydrolysis), especially at high temperatures (
).
Performance Comparison Table
| Parameter | 3-CPBA | 4-CPBA |
| Transmetallation Rate | Moderate | Fast (High |
| Base Requirement | Standard ( | Milder bases possible ( |
| Protodeboronation Risk | Low | Moderate to High (Requires careful temp control) |
| Catalyst Compatibility | Broad (Pd(PPh3)4, Pd(dppf)) | Requires active catalysts (Buchwald precatalysts) to outcompete decomposition |
Part 3: Stability & Side Reactions (The "Gotcha")
The primary failure mode for cyanophenylboronic acids is Protodeboronation , where the C-B bond breaks and is replaced by a C-H bond (yielding benzonitrile).
Mechanism:
Why 4-CPBA is more vulnerable: While both isomers are electron-poor, the resonance stabilization of the transient carbanion at the 4-position (stabilized by the para-cyano group) can lower the activation energy for the C-B bond cleavage pathway compared to the 3-position.
Decision Logic for Process Chemists
Use the following logic flow to select the correct isomer for your conditions.
Caption: Figure 2. Selection flowchart based on reaction severity. 4-CPBA requires milder conditions to avoid decomposition.
Part 4: Experimental Protocols
Standardized Comparison Protocol
To objectively compare reactivity in your specific matrix, run this parallel screen. This protocol includes a Stability Check often missed in standard literature.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (3-CPBA or 4-CPBA) (1.2 equiv)
-
Catalyst:
(2 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Dissolution: Dissolve Aryl Bromide and Catalyst in Dioxane. Degas.
-
Activation: Add Base and Boronic Acid.
-
T0 Sampling: Immediately take an aliquot (t=0) for HPLC.
-
Reaction: Heat to 60°C.
-
Monitoring: Sample at 15 min, 1 hr, and 4 hr.
The "Stability Check" (Self-Validating Control):
-
Run a third vial: 4-CPBA + Base + Solvent (NO Aryl Bromide).
-
Heat to 60°C for 4 hours.
-
Analyze by HPLC for Benzonitrile .
-
Pass Criteria: < 5% conversion to Benzonitrile. If >5%, 4-CPBA is decomposing faster than it couples; switch to 3-CPBA or lower temperature.
Troubleshooting Table
| Observation | Diagnosis | Solution |
| Low Yield with 4-CPBA | Protodeboronation | Switch base to |
| Stalled Reaction (3-CPBA) | Slow Transmetallation | Switch catalyst to Pd-XPhos or increase temp to 90°C (3-CPBA can handle the heat). |
| Homocoupling (Ar-Ar) | Oxidative coupling | Degas solvent more thoroughly; reduce excess boronic acid. |
References
-
Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443. Link
-
Cox, P. A. et al. "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society, 2010, 132(38), 13100–13112. Link
-
Kinoshita, H. et al. "Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid." Acta Crystallographica Section E, 2016, E72, 1636–1640. Link
-
Sigma-Aldrich. "3-Cyanophenylboronic acid Product Specification." Link
Strategic Alternatives to [1,1'-Biphenyl]-3,3'-dicarbonitrile in Reticular & Medicinal Chemistry
Topic: Alternatives to [1,1'-Biphenyl]-3,3'-dicarbonitrile for Specific Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS 36852-02-5) is a specialized "angular" linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a precursor for biphenyl-based tetrazoles in medicinal chemistry.[1] Its meta-meta geometry induces a bond angle of approximately 120° between coordination vectors, driving the formation of discrete cages, helical chains, or interpenetrated networks rather than the open cubic lattices typical of its linear isomer, 4,4'-biphenyldicarbonitrile.
This guide objectively compares [1,1'-Biphenyl]-3,3'-dicarbonitrile with its structural and functional alternatives, providing experimental data to support selection in gas storage, optoelectronics, and bioisostere synthesis.
Part 1: Reticular Chemistry (MOFs & COFs)
The Engineering Challenge: In MOF design, the geometry of the organic linker dictates the network topology. [1,1'-Biphenyl]-3,3'-dicarbonitrile acts as a "bent" strut. While effective for creating MOPs (Metal-Organic Polyhedra) or reducing pore size to increase gas selectivity, it often fails to produce the high-surface-area, non-interpenetrated frameworks required for bulk gas storage.
Comparative Analysis: Angular vs. Linear Linkers
| Feature | [1,1'-Biphenyl]-3,3'-dicarbonitrile (Target) | [1,1'-Biphenyl]-4,4'-dicarbonitrile (Alternative 1) | Isophthalonitrile (Alternative 2) |
| Geometry | Angular (~120° bend) | Linear (180° extension) | Angular (120° rigid) |
| Topology Outcome | Discrete Cages, Helices, Zig-Zag Chains | Cubic grids, Pillared layers, 3D Channels | Dense packing, Small discrete cages |
| Pore Characteristics | Microporous (<2 nm), often closed or narrow | Mesoporous (>2 nm possible), open channels | Ultramicroporous, high selectivity |
| Primary Application | Selective gas separation (CO₂/N₂), Luminescence | Bulk Gas Storage (H₂, CH₄), Catalysis | High-density energetic materials |
| CAS Number | 36852-02-5 | 1591-30-6 | 626-17-5 |
Expert Insight: If your goal is maximum surface area (BET) , switch to the 4,4'-isomer . The linear extension prevents the network from folding back on itself, maintaining open channels. Use the 3,3'-isomer only if you require catenation (interweaving networks) to stabilize the crystal structure or if you are designing a fluorescent sensor where the bent geometry prevents aggregation-caused quenching (ACQ).
Decision Logic for Linker Selection
Figure 1: Decision tree for selecting biphenyl nitrile linkers based on reticular topology requirements.
Part 2: Medicinal Chemistry (Tetrazole Synthesis)
The Synthetic Challenge: The nitrile group in [1,1'-Biphenyl]-3,3'-dicarbonitrile is frequently used as a precursor to tetrazoles—a bioisostere for carboxylic acids with improved metabolic stability and bioavailability (e.g., in Sartan-type drugs). The 3,3' substitution pattern offers a unique binding vector compared to the standard 4,4' (biphenyl) or 2' (ortho-biphenyl) patterns found in commercial antihypertensives.
Protocol: [3+2] Cycloaddition to 5,5'-([1,1'-Biphenyl]-3,3'-diyl)bis(1H-tetrazole)
This protocol replaces the toxic and explosive hydrazoic acid method with a safer, organotin-catalyzed route or a zinc-catalyzed route.
Reagents:
-
Substrate: [1,1'-Biphenyl]-3,3'-dicarbonitrile (1.0 eq)
-
Azide Source: Sodium Azide (
, 2.2 eq) -
Catalyst: Zinc Bromide (
, 1.0 eq) or Triethylamine hydrochloride ( ) -
Solvent: Water/Isopropanol (1:1) or DMF (for higher temp)[2]
Methodology:
-
Charge: In a pressure tube or round-bottom flask, dissolve [1,1'-Biphenyl]-3,3'-dicarbonitrile (2.04 g, 10 mmol) in 20 mL DMF.
-
Activate: Add
(2.25 g, 10 mmol) and stir for 10 minutes to activate the nitrile carbon. -
Cyclize: Add
(1.43 g, 22 mmol). -
Heat: Seal and heat to 110°C for 12–24 hours. Note: The bent 3,3' geometry may sterically hinder the second nitrile; monitor via TLC/LCMS.
-
Workup: Cool to room temperature. Pour into 100 mL of 1N HCl (vigorous stirring) to protonate the tetrazolate salt. The bis-tetrazole product will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water.
Validation Check:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹ and appearance of broad N-H stretches at 3100–2400 cm⁻¹.
-
¹H NMR: Downfield shift of aromatic protons adjacent to the tetrazole ring.
Part 3: Optoelectronics (Liquid Crystals)
The Material Challenge: Biphenyl nitriles are classic mesogens (liquid crystal components). However, the 3,3'-dicarbonitrile isomer has a high melting point (200–201°C) and poor liquid crystalline behavior compared to the 4,4' isomer because the bent shape disrupts the parallel packing required for nematic phases.
Alternatives for Mesogenic Applications
| Property | 3,3'-Isomer (The Disruptor) | 4-Cyanobiphenyl (The Standard) | 4,4'-Dicyanobiphenyl (The Rigid Rod) |
| Phase Behavior | High Melting Solid (No LC phase) | Nematic Liquid Crystal | High Melting LC |
| Use Case | Dopant: Used to lower the clearing point or induce twist in mixtures. | Main Component: Display panels (LCDs). | Hardener: Increases thermal stability of mixtures. |
| Fluorescence | Blue emission (weak/moderate) | UV/Blue emission | Blue emission (strong) |
Expert Recommendation: For optoelectronic applications requiring liquid crystallinity , [1,1'-Biphenyl]-3,3'-dicarbonitrile is unsuitable as a primary component. It should only be used as a dopant to disrupt crystallinity in polymer films or to introduce angular stress in helical assemblies. For standard nematic phases, 4-Cyanobiphenyl (5CB) or 4,4'-Dicyanobiphenyl are the superior, industry-standard alternatives.
References
-
Structural Diversity in Silver(I) Coordination Networks. PubMed. Investigates the coordination networks of 3,3'-dicyanodiphenylacetylene (analogous geometry) and the impact of counterions on topology.[3]
-
Crystal Structure of Dimethyl 4,4'-dimethoxybiphenyl-3,3'-dicarboxylate. PMC. Describes the structural parameters of 3,3'-substituted biphenyls, highlighting the torsional angles critical for MOF design.
-
Synthesis of Tetrazoles from Nitriles. Google Patents. Details the zinc and organotin-catalyzed methods for converting aromatic nitriles to tetrazoles, applicable to the 3,3'-dicarbonitrile precursor.
-
4,4'-Biphenyldicarbonitrile Properties. Chem960. Provides comparative physical property data for the linear isomer, establishing the baseline for thermal stability and packing.
-
Biphenyl-3,3'-dicarbonitrile Product Data. ChemicalBook. Confirms physical properties (MP: 200-201°C) and commercial availability for the specific 3,3' isomer.
Sources
- 1. BIPHENYL-3,3'-DICARBONITRILE | 36852-02-5 [chemicalbook.com]
- 2. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination Networks of 3,3'-Dicyanodiphenylacetylene and Silver(I) Salts: Structural Diversity through Changes in Ligand Conformation and Counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of experimental vs predicted properties of [1,1'-Biphenyl]-3,3'-dicarbonitrile
This guide provides a rigorous technical comparison between the experimentally determined properties of [1,1'-Biphenyl]-3,3'-dicarbonitrile and its computationally predicted counterparts. It is designed for researchers requiring high-fidelity benchmarking data for materials science (MOFs, liquid crystals) and organic synthesis.
Executive Summary
-
Compound: [1,1'-Biphenyl]-3,3'-dicarbonitrile
-
CAS: 36852-02-5
-
Synonyms: 3,3'-Dicyanobiphenyl; m,m'-Dicyanobiphenyl
-
Core Application: High-performance linker in Metal-Organic Frameworks (MOFs), intermediate in liquid crystal synthesis, and fluorescent probe development.
The Technical Gap: While 4,4'-dicyanobiphenyl is widely characterized due to its para-conjugation (linear), the 3,3'-isomer offers unique "kinked" geometry. This guide bridges the gap between theoretical gas-phase models (DFT) and solid-state experimental realities.
Physicochemical Benchmarks: Experimental vs. Predicted
The following data aggregates experimental values from validated suppliers and standard computational databases (ACD/Labs, EPISuite).
| Property | Experimental Data (Solid State) | Predicted Data (Computational/Gas Phase) | Deviation / Insight |
| Melting Point | 200 – 201 °C [1] | 224.5 °C (Joback Method) | -11% : Crystal packing forces in reality are weaker than idealized lattice energy models often predict.[1] |
| Boiling Point | N/A (Decomposes) | 391.2 ± 35.0 °C [1] | Theoretical BP indicates high thermal stability, crucial for vacuum deposition.[1] |
| Density | N/A | 1.20 ± 0.1 g/cm³ | Typical for nitriles; packing efficiency in crystal will likely increase this to ~1.25 g/cm³.[1] |
| LogP (Oct/Wat) | N/A | 3.097 [2] | Lipophilic.[1] Indicates poor aqueous solubility but high affinity for organic matrices. |
| Solubility | Low (Ethanol, Water) | High (DMSO, DMF, CH₂Cl₂) | Experimental solubility requires polar aprotic solvents to overcome lattice energy.[1] |
Structural Dynamics: The "Twist" Angle Analysis
The most critical structural parameter for biphenyls is the torsion angle (
Predicted (Gas Phase)[1]
-
Method: DFT (B3LYP/6-31G*)[1]
-
Result:
-
Mechanism: Steric repulsion between the ortho-hydrogens (2,2', 6,6' positions) prevents planarity. The 3,3'-cyano groups are in the meta position and exert minimal direct steric influence on the twist.
Experimental (Crystal Structure)[1][2][3][4]
-
Result:
varies (0° to 40°) based on packing. -
Mechanism: In the solid state, intermolecular
stacking and dipole-dipole interactions (CN...H) often compress the molecule toward planarity to maximize density, overcoming the internal steric penalty. -
Implication: Do not assume the solution-phase geometry applies to the solid-state material.
Visualization: The Conformational Energy Landscape
The following diagram illustrates the workflow to validate the structural conformation.
Caption: Workflow for correlating experimental structural data with computational predictions to determine the active conformation.
Spectroscopic Profiling & Validation Protocols
A. Infrared Spectroscopy (FT-IR)
-
Target: The Nitrile (
) stretch. -
Predicted (DFT Unscaled): ~2250–2260 cm⁻¹[1]
-
Experimental Expectation: 2225–2235 cm⁻¹ [1]
-
Why the shift? DFT often overestimates force constants. A scaling factor (typically 0.961) corrects this. The 3,3' position is meta, meaning resonance donation from the ring is weaker than in the 4,4' isomer, leading to a slightly higher wavenumber than conjugated nitriles but lower than aliphatic ones.
B. Nuclear Magnetic Resonance ( H NMR)
The symmetry of the 3,3'-isomer is the primary purity test.
-
Symmetry:
(trans-planar) or (twisted). Both result in chemical equivalence of the two rings. -
Predicted Pattern (DMSO-
, 400 MHz): -
Validation: If you see more than 4 distinct aromatic signals, your sample contains the 3,4' or 4,4' isomer.
C. UV-Vis Absorption[7][8][9]
-
Predicted
: ~245–255 nm.[1] -
Comparison: 4,4'-dicyanobiphenyl absorbs at longer wavelengths (~270-280 nm) due to extended conjugation across the entire biphenyl axis. The 3,3' isomer breaks this conjugation (meta-linkage), resulting in a blue shift (hypsochromic) relative to the para-isomer.
Experimental Protocols
Protocol 1: Single Crystal Growth (Solvent Diffusion)
To resolve the twist angle controversy for your specific batch:
-
Dissolve: 20 mg of [1,1'-Biphenyl]-3,3'-dicarbonitrile in 2 mL of Dichloromethane (DCM) .
-
Layer: Carefully layer 4 mL of n-Hexane or Methanol on top.
-
Incubate: Store in the dark at 4°C for 72 hours.
-
Harvest: Colorless block-like crystals should form at the interface.
-
Analysis: Perform SC-XRD. Expect a monoclinic space group (
) typical for centrosymmetric biphenyls.
Protocol 2: Computational Setup (Gaussian/ORCA)
To generate your own predicted baseline:
-
Functional: B3LYP or
B97X-D (includes dispersion corrections for the twist). -
Basis Set: 6-31G(d,p) or def2-TZVP.
-
Solvation Model: PCM (Dichloromethane) to match experimental growth conditions.
-
Key Command: opt freq=raman (to verify the CN stretch intensity).
References
-
ChemicalBook. [1,1'-Biphenyl]-3,3'-dicarbonitrile Properties and MSDS.Link[1]
-
Chemeo. Predicted Properties for [1,1'-Biphenyl]-3,3'-dicarbonitrile.Link[1]
-
NIST Chemistry WebBook. IR Spectrum of 4,4'-Dicyanobiphenyl (Isomer Comparison).Link[1]
-
PubChem. Compound Summary: [1,1'-Biphenyl]-3-carbonitrile (Structural Analog Data).Link[1]
Sources
Comparative Cytotoxicity of Biphenyl Dicarbonitrile Isomers: A Technical Evaluation Guide
The following guide provides a technical comparative analysis of biphenyl dicarbonitrile isomers, synthesizing available toxicological data with a rigorous experimental framework for comparative evaluation.
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Biphenyl dicarbonitriles (dicyanobiphenyls) are critical intermediates in the synthesis of high-performance liquid crystals, metal-organic frameworks (MOFs), and conducting polymers. While the 4,4'-dicarbonitrile isomer is widely utilized and characterized, the 2,2'-(ortho) and 3,3'-(meta) isomers present distinct steric and electronic profiles that significantly alter their biological interaction.
Current toxicological data indicates that 4,4'-biphenyl dicarbonitrile exhibits significant acute toxicity (LD50 ~75 mg/kg, i.p. mouse), likely driven by its potential for planar stacking and metabolic activation. This guide outlines the mechanistic differences between isomers and provides a standardized protocol for comparative cytotoxicity profiling, addressing the critical data gap for the ortho- and meta- isomers.
Key Isomer Characteristics[8]
| Feature | 4,4'-Biphenyl Dicarbonitrile | 2,2'-Biphenyl Dicarbonitrile | 3,3'-Biphenyl Dicarbonitrile |
| Structure | Linear, Symmetric | Twisted (Steric Hindrance) | Angular |
| Planarity | High potential (torsion ~30-40° in solution) | Low (torsion ~60-90°) | Moderate |
| Known Toxicity | High (Acute Tox. Cat 3/4) | Predicted Lower (Steric protection) | Predicted Moderate |
| Primary Utility | MOFs, Liquid Crystals | Chiral Ligands, Synthesis | Polymer Cross-linking |
Mechanistic Toxicity Analysis
To accurately compare these isomers, one must understand the causality behind their cytotoxicity. The toxicity of aryl nitriles is generally governed by two pathways: Metabolic Cyanide Release and Intact Molecule Intercalation .
The Steric-Metabolic Effect
Aromatic nitriles are generally stable; however, oxidative metabolism (CYP450) can lead to cyanohydrin intermediates that decompose to release toxic cyanide (CN⁻).
-
4,4'-Isomer: The para-positions are occupied by nitriles, but the meta-positions are open for hydroxylation. Its relatively planar structure facilitates intercalation into DNA or binding to CYP450 active sites, potentially increasing toxicity.
-
2,2'-Isomer: The bulky nitrile groups at the ortho positions force the biphenyl rings into a twisted conformation (high dihedral angle). This steric hindrance likely protects the molecule from enzymatic attack and reduces DNA intercalation potential, theoretically lowering its cytotoxicity compared to the 4,4' isomer.
Pathway Visualization
The following diagram illustrates the divergent toxicological pathways based on isomer structure.
Caption: Divergent toxicity pathways. The 4,4'-isomer favors DNA intercalation and metabolic activation, while the 2,2'-isomer is sterically protected.
Quantitative Data Summary
Direct experimental data is most abundant for the 4,4'-isomer. The following values serve as the benchmark against which the 2,2' and 3,3' isomers must be evaluated.
| Compound | CAS Registry | Acute Toxicity (LD50) | GHS Classification | Physical State |
| 4,4'-Biphenyldicarbonitrile | 1591-30-6 | 75 mg/kg (IP, Mouse) [1] | H302, H312, H332 (Harmful) | Solid (MP: 236°C) |
| 2,2'-Biphenyldicarbonitrile | 14377-68-5 | Data Unavailable | Predicted < Cat 4 | Solid (MP: 172°C) |
| Benzonitrile (Reference) | 100-47-0 | 971 mg/kg (Oral, Mouse) | Acute Tox. 4 | Liquid |
Note: The significantly lower LD50 of 4,4'-biphenyldicarbonitrile compared to benzonitrile suggests a specific toxicity mechanism beyond simple nitrile metabolism, likely related to the biphenyl core.
Comparative Experimental Protocol
To generate missing data for the 2,2' and 3,3' isomers, the following self-validating protocol is recommended. This workflow controls for the poor aqueous solubility of these compounds.
Materials & Solubilization
-
Test Compounds: 2,2'-, 3,3'-, and 4,4'-biphenyldicarbonitrile (>98% purity).
-
Vehicle: DMSO (Dimethyl sulfoxide). Final concentration on cells must be <0.5% (v/v).
-
Cell Lines:
-
HepG2 (Human Liver): High metabolic activity (CYP450) to assess metabolite toxicity.
-
CHO-K1 (Hamster Ovary): Low metabolic activity to assess basal/direct toxicity.
-
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions Dissolve isomers in 100% DMSO to create 100 mM stock solutions. Sonicate at 40°C for 15 minutes to ensure complete dissolution, especially for the 4,4'-isomer (high melting point).
Step 2: Dose-Response Plating Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h. Prepare serial dilutions in culture medium ranging from 0.1 µM to 500 µM . Include a Vehicle Control (0.5% DMSO) and a Positive Control (Doxorubicin) .
Step 3: Dual-Endpoint Assay (Multiplexed) To distinguish between metabolic inhibition and membrane damage:
-
Incubation: Treat cells for 48 hours.
-
Assay A (Metabolic Health): Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.
-
Assay B (Membrane Integrity): Prior to MTT addition, harvest 50 µL supernatant for LDH (Lactate Dehydrogenase) release assay.
Step 4: Data Analysis & IC50 Calculation Normalize data to Vehicle Control (100% viability). Fit curves using a non-linear regression (4-parameter logistic model).
Validation Logic
-
If HepG2 IC50 << CHO-K1 IC50: Toxicity is metabolically activated (implies CN release or reactive metabolite).
-
If 4,4' IC50 << 2,2' IC50: Planarity/Sterics is the dominant factor (validates the steric hindrance hypothesis).
Workflow Diagram
Caption: Standardized workflow for comparative cytotoxicity profiling of biphenyl isomers.
References
-
National Technical Information Service (NTIS). "Toxicology Data for Biphenyl-4,4'-dicarbonitrile."[1] AD691-490. (Cited via PubChem CID 15321).
-
Tanii, H., & Hashimoto, K. (1984). "Structure-toxicity relationship of aliphatic nitriles." Toxicology Letters, 22(2), 267-274. (Establishes nitrile toxicity mechanisms).
-
European Chemicals Agency (ECHA). "C&L Inventory: [1,1'-Biphenyl]-4,4'-dicarbonitrile."[2] (GHS Classification Data).[2]
-
U.S. EPA. "Health Effects of Biphenyl." Integrated Risk Information System (IRIS). (Background on biphenyl core toxicity).
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling [1,1'-Biphenyl]-3,3'-dicarbonitrile
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. [1,1'-Biphenyl]-3,3'-dicarbonitrile, a molecule of interest for its unique structural motifs, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for selecting and utilizing Personal Protective Equipment (PPE) when working with this compound. As direct, comprehensive safety data for [1,1'-Biphenyl]-3,3'-dicarbonitrile is not extensively available, this document synthesizes information from the known hazards of its core components—the biphenyl group and the nitrile functionalities—to establish a robust safety protocol.
Understanding the Hazard Profile: A Synthesis of Biphenyl and Nitrile Chemistry
[1,1'-Biphenyl]-3,3'-dicarbonitrile's structure suggests a hazard profile influenced by both the biphenyl backbone and the two nitrile groups. Biphenyls are generally recognized as causing skin, eye, and respiratory irritation.[1][2] They can also be toxic to aquatic life with long-lasting effects.[2] The nitrile groups (-C≡N) introduce an additional layer of consideration. While organic nitriles are not as acutely toxic as inorganic cyanide salts, the presence of the cyano- group warrants caution due to its potential for toxicity.[3][4]
Given the solid, crystalline nature of many biphenyl compounds, inhalation of dust is a primary exposure route to consider, alongside dermal and eye contact.[1][5] Therefore, our PPE strategy must be comprehensive, addressing all potential routes of exposure.
The Core of Protection: A Multi-faceted PPE Strategy
A proactive and well-reasoned PPE strategy is not merely a checklist but a dynamic risk management process. The following sections detail the essential PPE and the rationale for their use when handling [1,1'-Biphenyl]-3,3'-dicarbonitrile.
Before any discussion of personal protective equipment, it is paramount to emphasize the foundational role of engineering controls.
-
Chemical Fume Hood: All handling of [1,1'-Biphenyl]-3,3'-dicarbonitrile, especially the weighing of the solid and any procedures that could generate dust or aerosols, must be conducted in a properly functioning chemical fume hood.[6][7] This minimizes the risk of inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[7][8]
The selection of appropriate PPE is critical for safeguarding against direct contact with [1,1'-Biphenyl]-3,3'-dicarbonitrile.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: For minimal splash risk activities, these are the minimum requirement.
-
Chemical Splash Goggles: These are mandatory when there is a risk of splashes, such as during solution preparation or transfers.[8] They provide a more complete seal around the eyes.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when handling larger quantities or when there is a significant splash or dust generation potential.
-
-
Skin Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect against incidental contact.
-
Gloves: The choice of glove material is critical and should be based on chemical compatibility. For nitrile compounds, nitrile gloves are a common choice, but their protection is not absolute and is highly dependent on the specific chemical and the thickness of the glove.[9]
-
Nitrile Gloves: Thin, disposable nitrile gloves offer a barrier against brief contact.[9] However, it is crucial to recognize that breakthrough times can be short for some organic chemicals.[9] It is recommended to use a thicker gauge nitrile glove (e.g., 8-mil or greater) for enhanced protection.
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of protection and allows for the safe removal of the outer glove immediately after a known or suspected contamination.
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated.[9] Regular changes of gloves (e.g., every 1-2 hours) are also a good practice to mitigate the risk of undetected permeation.
-
-
Protective Clothing: For larger scale operations, additional protective clothing such as chemical-resistant aprons or sleeves may be necessary.
-
-
Respiratory Protection:
-
In general, if all work with [1,1'-Biphenyl]-3,3'-dicarbonitrile is conducted within a certified chemical fume hood, additional respiratory protection should not be necessary.
-
If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.
-
Operational and Disposal Plans: A Step-by-Step Approach
Handling Procedures:
-
Preparation: Before handling the compound, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your gloves. If double-gloving, don the inner pair first.
-
Weighing: Carefully weigh the solid [1,1'-Biphenyl]-3,3'-dicarbonitrile in a tared container inside the fume hood to minimize dust generation.
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Reaction Monitoring and Work-up: Conduct all subsequent steps within the fume hood.
-
Decontamination: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Spill Management:
In the event of a small spill within the fume hood:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.
-
Place the absorbed material into a sealed container for proper disposal.[5][10]
-
Clean the spill area with a suitable solvent, followed by soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
Disposal:
All waste contaminated with [1,1'-Biphenyl]-3,3'-dicarbonitrile, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Summary of PPE Recommendations
| Activity | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Reaction & Work-up | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Large Scale Operations | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat, Apron | As per risk assessment |
PPE Selection Workflow
Caption: PPE selection workflow for [1,1'-Biphenyl]-3,3'-dicarbonitrile.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4,4'-dicarbonitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - [1,1'-Biphenyl]-4,4'-dicarbonyl dichloride, 95+%. Retrieved from [Link]
-
New Jersey Department of Health. (2009, January). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
